Carbenoxolone Disodium
Description
Structure
2D Structure
Propriétés
Numéro CAS |
7421-40-1 |
|---|---|
Formule moléculaire |
C34H48Na2O7 |
Poids moléculaire |
614.7 g/mol |
Nom IUPAC |
disodium;(2R,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2/t21-,23-,24-,27?,30+,31+,32-,33+,34+;;/m0../s1 |
Clé InChI |
BQENDLAVTKRQMS-APCWFDLSSA-L |
SMILES isomérique |
C[C@@]12CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC(=O)CCC(=O)[O-])C)C)C1CC(CC2)(C)C(=O)[O-])C.[Na+].[Na+] |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |
Apparence |
Solid powder |
Autres numéros CAS |
7421-40-1 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
5697-56-3 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
18alpha Carbenoxolone 18alpha Glycyrrhetinic Acid 3beta O Hemisuccinate 18alpha-Carbenoxolone 18alpha-Glycyrrhetinic Acid 3beta-O-Hemisuccinate 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Acid Acid 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Biogastrone Bioral Carbeneoxolone Carbenoxalone Carbenoxolone Carbenoxolone Disodium Salt Carbenoxolone Sodium Carbosan Duogastrone Glycyrrhetinic Acid 3 O hemisuccinate Glycyrrhetinic Acid 3-O-hemisuccinate Pharmaxolon Sanodin |
Origine du produit |
United States |
Foundational & Exploratory
From Licorice Root to Drug: A Technical Guide to the Synthesis of Carbenoxolone Disodium
An in-depth exploration of the journey from the natural precursor in Glycyrrhiza glabra to the synthetically derived active pharmaceutical ingredient, carbenoxolone disodium.
This technical guide provides a comprehensive overview of the synthesis of this compound, a synthetic derivative of glycyrrhetinic acid with applications in gastroenterology. The process begins with the extraction and isolation of the natural precursor, glycyrrhetinic acid, from the roots of the licorice plant (Glycyrrhiza glabra). Subsequently, a two-step chemical synthesis transforms this triterpenoid into the final active pharmaceutical ingredient. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the process.
Origin: Extraction and Isolation of Glycyrrhetinic Acid from Licorice Root
Carbenoxolone is a synthetic derivative of 18β-glycyrrhetinic acid, a pentacyclic triterpenoid.[1][2][3][4] The primary natural source of this precursor is glycyrrhizin (glycyrrhizic acid), which is the main sweet-tasting and biologically active component of licorice root.[5] Glycyrrhizin, upon hydrolysis, yields glycyrrhetinic acid.
The initial and crucial phase in the synthesis of this compound is the efficient extraction of glycyrrhizic acid from the roots and stolons of Glycyrrhiza glabra, followed by its hydrolysis to glycyrrhetinic acid. Various methods have been developed for this purpose, with the choice of solvent and extraction conditions significantly impacting the yield and purity of the final precursor.
Experimental Protocol: Extraction and Hydrolysis
Several methods have been reported for the extraction of glycyrrhizic acid and its subsequent conversion to glycyrrhetinic acid. Below are representative protocols.
Method 1: Aqueous Extraction followed by Acid Precipitation
-
Extraction: The coarsely powdered roots of Glycyrrhiza glabra are extracted with boiling water. The aqueous extract is filtered and concentrated to yield a crude licorice extract.[5]
-
Precipitation: The crude extract is redissolved in water, and the pH is adjusted to 3-3.4 with hydrochloric acid (HCl). This acidification causes the precipitation of glycyrrhetinic acid.[5]
-
Isolation: The precipitate is collected by filtration and washed with water to yield crude glycyrrhetinic acid.[5]
Method 2: Solvent Extraction with pH Adjustment
-
Extraction: Powdered licorice (20g) is macerated with a mixture of 50ml acetone and 2ml dilute nitric acid for 2 hours with stirring. The mixture is then filtered.[6]
-
Further Extraction: The remaining plant material (marc) is treated with an additional 20ml of warm acetone and filtered again.[6]
-
Precipitation: The filtrates are combined, and a dilute ammonia solution is added to precipitate ammonium glycyrrhizinate.[6]
-
Isolation: The precipitate is collected, washed with acetone, and dried.[6]
-
Hydrolysis: The ammonium glycyrrhizinate is then subjected to acid hydrolysis (e.g., with sulfuric acid) to yield glycyrrhetinic acid.
Method 3: Optimized Ethanol-Water Extraction
-
Extraction: An optimal extraction can be achieved using a mixture of ethanol and water (30:70, v/v) at 50°C for 60 minutes.[7]
-
Hydrolysis and Isolation: The resulting extract, rich in glycyrrhizic acid, is then subjected to acid hydrolysis and subsequent purification steps as described in the previous methods.
Quantitative Data: Extraction Yields
The yield of glycyrrhizic acid from licorice root can vary significantly depending on the extraction method and the source of the plant material. The following table summarizes reported yields.
| Extraction Method | Solvent System | Yield of Glycyrrhizic Acid | Reference |
| Optimized Dipping Extraction | Ethanol/Water (30:70, v/v) | 2.39 mg/g (0.24%) | [7] |
| CombiFlash Chromatography of 50% Aqueous Ethanol Extract | 50% Aqueous Ethanol | 6.9% | [8] |
| Microwave-Assisted Extraction | Not Specified | 2.16% | [5] |
| Water Extraction at 45°C for 45 minutes | Water | 36.46% (of extract) | [9] |
| Response Surface Methodology Optimized Extraction | Water | up to 54.9% (of extract) |
Synthesis of this compound
The conversion of 18β-glycyrrhetinic acid to this compound is a two-step process:
-
Esterification: The 3-hydroxyl group of glycyrrhetinic acid is esterified with succinic anhydride to form carbenoxolone (3-O-hemisuccinate of glycyrrhetinic acid).
-
Salt Formation: The two carboxylic acid groups of carbenoxolone are neutralized with a sodium base to yield the disodium salt.
Experimental Protocol: Synthesis and Purification
The following is a representative protocol for the synthesis of this compound from 18β-glycyrrhetinic acid.
Step 1: Synthesis of Carbenoxolone (18β-Glycyrrhetinic Acid 3-O-Hemisuccinate)
-
Reaction Setup: 18β-glycyrrhetinic acid is dissolved in anhydrous pyridine.
-
Esterification: An equimolar amount of succinic anhydride is added to the solution. The reaction mixture is heated under reflux for several hours. Pyridine acts as both a solvent and a catalyst for the esterification reaction.
-
Work-up: After the reaction is complete, the mixture is cooled, and the excess pyridine is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute hydrochloric acid (to remove any remaining pyridine) and water.
-
Isolation of Crude Product: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude carbenoxolone.
Step 2: Preparation of this compound
-
Dissolution: The crude carbenoxolone is dissolved in a suitable solvent, such as ethanol.
-
Neutralization: A stoichiometric amount (two equivalents) of a sodium base, such as sodium hydroxide or sodium ethoxide in ethanol, is added to the solution with stirring.
-
Precipitation and Isolation: The disodium salt of carbenoxolone, being less soluble in the organic solvent, precipitates out of the solution. The precipitate is collected by filtration.
-
Purification: The crude this compound is purified by recrystallization. A common solvent system for recrystallization is an ethanol-water mixture. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of this compound are formed, which are then collected by filtration and dried.
Quantitative Data: Purity and Yield
| Parameter | Specification | Reference |
| Purity (HPLC) | ≥98% | [1] |
Workflow and Signaling Pathway Diagrams
To visualize the entire process from its natural origin to the final synthetic product, the following diagrams have been generated.
Experimental Workflow
References
- 1. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 2. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of carbenoxolone on prostaglandin synthesizing and metabolizing enzymes and correlation with gastric mucosal carbenoxolone concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1165479A1 - Preparation of carvone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ycmou.ac.in [ycmou.ac.in]
- 9. researchgate.net [researchgate.net]
Carbenoxolone Disodium as an inhibitor of 11β-hydroxysteroid dehydrogenase
An In-Depth Technical Guide to Carbenoxolone Disodium as an Inhibitor of 11β-Hydroxysteroid Dehydrogenase
Introduction
Carbenoxolone (CBX) is a synthetic derivative of 18β-glycyrrhetinic acid, a constituent of licorice root, with a triterpenoid steroid-like structure.[1][2] Initially developed for the treatment of peptic, esophageal, and oral ulcers, its therapeutic applications have expanded due to its unique pharmacological properties.[1][2][3] The primary mechanism of action for many of its systemic effects is the inhibition of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system.[2][4]
The 11β-HSD enzyme exists in two main isoforms with distinct functions:
-
11β-HSD1: This enzyme primarily acts as a reductase, catalyzing the conversion of inactive cortisone to the active glucocorticoid, cortisol, within key metabolic tissues such as the liver, adipose tissue, and the central nervous system.[5][6][7] Its activity locally amplifies intracellular glucocorticoid concentrations.[8]
-
11β-HSD2: This isoform functions as a dehydrogenase, rapidly inactivating cortisol by converting it back to cortisone.[9] It is highly expressed in mineralocorticoid-selective tissues, such as the kidneys, where it prevents cortisol from binding to and activating the mineralocorticoid receptor (MR).[9]
Carbenoxolone is a non-selective inhibitor of both 11β-HSD1 and 11β-HSD2. This dual inhibition is responsible for both its potential therapeutic benefits and its significant adverse effects.[7][10]
Mechanism of Action
Carbenoxolone exerts its effects by blocking the enzymatic activity of 11β-HSD isoforms, which alters the balance of active and inactive glucocorticoids at a tissue-specific level.[4][10]
-
Inhibition of 11β-HSD1: By inhibiting 11β-HSD1, Carbenoxolone decreases the intracellular regeneration of cortisol in target tissues.[7] This action forms the basis for its investigation in treating metabolic disorders. In the liver, this leads to reduced glucose production, while in the brain, it has been linked to improved cognitive function.[6][7][8]
-
Inhibition of 11β-HSD2: The inhibition of 11β-HSD2 in the kidney is the primary cause of Carbenoxolone's adverse effects.[9] Normally, 11β-HSD2 protects the mineralocorticoid receptor from being overwhelmed by cortisol, which circulates at much higher concentrations than aldosterone. When Carbenoxolone blocks this enzyme, cortisol is no longer inactivated and can bind to the mineralocorticoid receptor, mimicking a state of aldosterone excess. This leads to a condition known as pseudohyperaldosteronism, characterized by sodium and water retention, hypokalemia (low potassium), and hypertension.[11][12][13]
The diagram below illustrates the enzymatic conversion of cortisone and cortisol and the inhibitory action of Carbenoxolone.
References
- 1. Carbenoxolone - Wikipedia [en.wikipedia.org]
- 2. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]
- 3. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 5. Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the 11 beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone on insulin sensitivity in men with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11Beta-hydroxysteroid dehydrogenase inhibition improves cognitive function in healthy elderly men and type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of renal 11beta-hydroxysteroid dehydrogenase in vivo by carbenoxolone in the rat and its relationship to sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro effects of carbenoxolone on glucocorticoid receptor binding and glucocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pathogenesis of pseudohyperaldosteronism from carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of mineralocorticoid action of carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thekingsleyclinic.com [thekingsleyclinic.com]
Carbenoxolone Disodium: A Technical Guide to its Role in Modulating Cellular Communication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone Disodium, a synthetic derivative of glycyrrhetinic acid from licorice root, is a compound of significant interest in cellular communication research.[1] Initially recognized for its therapeutic applications in treating ulcers, its multifaceted mechanisms of action have positioned it as a valuable tool for investigating and modulating fundamental cellular processes.[1][2] This technical guide provides an in-depth exploration of Carbenoxolone's core roles in altering cellular communication, focusing on its impact on gap junctions, key enzymes, and associated signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this versatile compound.
Core Mechanisms of Action
This compound modulates cellular communication primarily through two well-documented mechanisms: the inhibition of gap junction channels and the blockade of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1][3] These actions have cascading effects on a variety of downstream signaling pathways, influencing processes ranging from intercellular signaling to inflammation and cellular metabolism.
Gap Junction Inhibition
Gap junctions are specialized intercellular channels formed by connexin proteins that facilitate the direct passage of ions and small molecules between adjacent cells.[1] Carbenoxolone is a broad-spectrum, reversible blocker of these channels, thereby disrupting gap junctional intercellular communication (GJIC).[4][5] This blockade is a cornerstone of its effects on synchronized cellular activity and signaling.
Beyond connexin-formed gap junctions, Carbenoxolone also inhibits pannexin channels, which are structurally similar to connexins and are involved in ATP release and paracrine signaling.[6][7] The inhibition of both connexin and pannexin channels underscores Carbenoxolone's potent ability to uncouple cells and modulate their communication with the microenvironment.
dot
References
- 1. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 2. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic and anti-inflammatory properties of carbenoxolone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel carbazole attenuates vascular remodeling through STAT3/CIAPIN1 signaling in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Carbenoxolone Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbenoxolone Disodium, a synthetic derivative of glycyrrhetinic acid, has long been recognized for its therapeutic effects in treating peptic ulcers. However, a growing body of evidence has illuminated its significant anti-inflammatory properties, positioning it as a molecule of interest for a range of inflammatory conditions. This technical guide provides an in-depth exploration of the multifaceted anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential as a novel anti-inflammatory agent.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through several distinct yet interconnected mechanisms:
-
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This is a primary mechanism where this compound inhibits the enzyme 11β-HSD1, which is responsible for the conversion of inactive cortisone to the potent anti-inflammatory glucocorticoid, cortisol, at a local level. By increasing the intracellular concentration of active glucocorticoids, this compound effectively enhances the endogenous anti-inflammatory response.
-
Blockade of Gap Junctions: this compound is a well-established inhibitor of gap junction intercellular communication, which is mediated by connexin proteins. In inflammatory states, gap junctions can propagate pro-inflammatory signals between cells. By blocking these channels, this compound can curtail the spread of inflammation and associated cellular damage.
-
Inhibition of High Mobility Group Box 1 (HMGB1) Release: HMGB1 is a potent pro-inflammatory cytokine that is released by activated immune cells and necrotic cells. This compound has been demonstrated to inhibit the active secretion of HMGB1 from inflammatory cells, thereby dampening the inflammatory cascade.
-
Modulation of the NLRP3 Inflammasome and NF-κB Pathway: The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as IL-1β. This compound has been shown to suppress the activation of the NLRP3 inflammasome, an effect that is linked to its ability to inhibit the upstream nuclear factor-kappa B (NF-κB) signaling pathway.[1]
Quantitative Data on Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative findings.
| Target | Assay/Model | Concentration/Dose | Effect | Reference |
| 11β-HSD1 | In vitro (liver homogenates) | 0.4 µmol/L | 21% reduction in cortisone to cortisol conversion | [2] |
| 0.8 µmol/L | 48% reduction in cortisone to cortisol conversion | [2] | ||
| 1.6 µmol/L | 82% reduction in cortisone to cortisol conversion | [2] | ||
| 3.2 µmol/L | 95% reduction in cortisone to cortisol conversion | [2] | ||
| 11β-HSD1 | In vivo (obese rats) | 50 mg/kg (s.c.) | ~70% decrease in hepatic 11β-HSD1 activity | [3] |
| 50 mg/kg (s.c.) | ~60% decrease in adipose tissue 11β-HSD1 activity | [3] |
| Inflammatory Model | Animal | Treatment | Key Findings | Reference |
| Monocrotaline-induced pulmonary inflammation | Rat | 20 µg/kg/day (i.p.) for 28 days | Significant decrease in IL-1β, IL-6, and TNF-α in lung tissues. Significant decrease in CD3+ and CD4+ T cell accumulation in the lungs. | [4] |
| Ovalbumin-induced allergic airway inflammation | Mouse | 5 mg/ml (inhalation) | Marked alleviation of airway hyperreactivity. Prevention of the increase in IL-4 and IL-5 in bronchoalveolar lavage fluid. | [5] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Significantly reversed EAE severity and pathology. Markedly reduced production of IL-23 and IL-17 in the cortex. | [6] |
| High-fat diet-induced hepatic inflammation | Mouse | 15 mg/kg/day (gavage) for 12 weeks | Significantly decreased serum levels of IL-6 and TNF-α. | [7] |
Signaling Pathways and Molecular Interactions
The anti-inflammatory actions of this compound can be visualized through its modulation of key signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.
11β-HSD1 Activity Assay
This protocol is adapted from studies evaluating the inhibitory effect of carbenoxolone on 11β-HSD1 activity in tissue homogenates.[2]
-
Objective: To quantify the inhibition of 11β-HSD1-mediated conversion of cortisone to cortisol by this compound.
-
Materials:
-
Tissue homogenates (e.g., liver, adipose tissue)
-
This compound stock solution
-
Cortisone (substrate)
-
[³H]-Cortisone (radiolabeled substrate)
-
NADPH (cofactor)
-
Scintillation fluid
-
Ethyl acetate
-
Phosphate buffer
-
-
Procedure:
-
Prepare tissue homogenates in phosphate buffer.
-
Pre-incubate the homogenates with varying concentrations of this compound (e.g., 0.4, 0.8, 1.6, 3.2 µmol/L) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.[2]
-
Initiate the enzymatic reaction by adding a mixture of cortisone and [³H]-cortisone, along with NADPH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ice-cold ethyl acetate).
-
Extract the steroids using ethyl acetate.
-
Separate the radiolabeled cortisol from cortisone using thin-layer chromatography (TLC).
-
Quantify the amount of [³H]-cortisol formed using a scintillation counter.
-
Calculate the percentage inhibition of 11β-HSD1 activity at each this compound concentration relative to the vehicle control.
-
Scrape-Loading Dye Transfer Assay for Gap Junction Communication
This protocol is a standard method to assess gap junctional intercellular communication (GJIC) and its inhibition by this compound.[8][9]
-
Objective: To visualize and quantify the inhibition of dye transfer through gap junctions by this compound.
-
Materials:
-
Cultured cells known to form gap junctions (e.g., astrocytes, endothelial cells)
-
This compound stock solution
-
Lucifer Yellow or Calcein-AM (gap junction-permeable fluorescent dye)
-
Rhodamine dextran (gap junction-impermeable fluorescent dye, for control)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Surgical scalpel or needle
-
Fluorescence microscope
-
-
Procedure:
-
Culture cells to confluency on glass coverslips.
-
Pre-treat the cells with this compound (e.g., 50-100 µM) or vehicle for a specified duration (e.g., 30-60 minutes).
-
Wash the cells with PBS.
-
Create a "scrape" or incision in the cell monolayer using a scalpel or needle in the presence of a solution containing both Lucifer Yellow and Rhodamine dextran.
-
Incubate for a short period (e.g., 2-5 minutes) to allow dye uptake by the cells along the scrape line.
-
Wash the cells extensively with PBS to remove extracellular dye.
-
Incubate the cells in fresh culture medium for a period (e.g., 5-10 minutes) to allow for dye transfer to adjacent cells.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Visualize the cells using a fluorescence microscope.
-
Quantify the extent of Lucifer Yellow transfer from the scrape line to neighboring cells in both the Carbenoxolone-treated and control groups. Rhodamine dextran should remain confined to the initially loaded cells.
-
HMGB1 Release Assay (ELISA)
This protocol outlines the measurement of HMGB1 in cell culture supernatants following treatment with an inflammatory stimulus and this compound.[10]
-
Objective: To determine the effect of this compound on the release of HMGB1 from stimulated inflammatory cells.
-
Materials:
-
Inflammatory cells (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound stock solution
-
Cell culture medium
-
HMGB1 ELISA kit
-
-
Procedure:
-
Plate the inflammatory cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 16-24 hours).
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of HMGB1 in the supernatants using a commercially available HMGB1 ELISA kit, following the manufacturer's instructions.
-
Compare the levels of HMGB1 in the supernatants of Carbenoxolone-treated cells to those of the LPS-stimulated control group.
-
NLRP3 Inflammasome Activation Assay (Western Blot)
This protocol describes the detection of key components of the activated NLRP3 inflammasome by Western blotting.[11][12]
-
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation.
-
Materials:
-
Immune cells (e.g., bone marrow-derived macrophages)
-
LPS (priming agent)
-
ATP or nigericin (NLRP3 activator)
-
This compound stock solution
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-NLRP3, anti-ASC, anti-caspase-1, anti-IL-1β)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Prime the immune cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Pre-treat the primed cells with this compound or vehicle for 1 hour.
-
Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.
-
Lyse the cells and collect the cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against NLRP3, ASC, cleaved caspase-1 (p20), and cleaved IL-1β (p17).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the expression and cleavage of inflammasome components.
-
Experimental Workflow Overview
The investigation of this compound's anti-inflammatory properties typically follows a structured workflow, from in vitro mechanistic studies to in vivo validation.
Conclusion
This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to inhibit 11β-HSD1, block gap junctions, suppress HMGB1 release, and modulate the NLRP3 inflammasome underscores its potential for therapeutic intervention in a variety of inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a novel anti-inflammatory therapeutic. Future investigations should focus on elucidating the precise interplay between its various mechanisms of action and on conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. Analgesic and anti-inflammatory properties of carbenoxolone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbenoxolone decreases monocrotaline-induced pulmonary inflammation and pulmonary arteriolar remodeling in rats by decreasing the expression of connexins in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhaled carbenoxolone prevents allergic airway inflammation and airway hyperreactivity in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Carbenoxolone against Experimental Autoimmune Encephalomyelitis in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbenoxolone ameliorates hepatic lipid metabolism and inflammation in obese mice induced by high fat diet via regulating the JAK2/STAT3 signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 8. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 9. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbenoxolone Blocks Endotoxin-Induced Protein Kinase R (PKR) Activation and High Mobility Group Box 1 (HMGB1) Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 12. pubcompare.ai [pubcompare.ai]
The Dawn of a Mucosal Defender: The Historical Development and Initial Therapeutic Applications of Carbenoxolone
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone, a synthetic derivative of glycyrrhetinic acid—a constituent of licorice root—emerged in the mid-20th century as a pioneering therapeutic agent for the management of peptic ulcers.[1] Its unique mechanism of action, centered on the potentiation of mucosal defense mechanisms rather than the neutralization or suppression of gastric acid, represented a significant paradigm shift in the treatment of gastrointestinal disorders. This technical guide provides an in-depth exploration of the historical development, initial chemical synthesis, and early therapeutic applications of Carbenoxolone, with a focus on the quantitative data and experimental methodologies from seminal studies.
Historical Development and Initial Synthesis
The journey of Carbenoxolone began with the long-recognized medicinal properties of licorice (Glycyrrhiza glabra), which has been used for centuries in traditional medicine for a variety of ailments, including stomach complaints. Scientific investigation in the 20th century identified glycyrrhetinic acid as a key active component. Carbenoxolone, the disodium salt of the hemisuccinate of 18β-glycyrrhetinic acid, was synthesized to enhance the therapeutic properties of the natural compound.
Initial Chemical Synthesis
The initial synthesis of Carbenoxolone involved the esterification of glycyrrhetinic acid with succinic anhydride. The following is a generalized representation of the synthesis process based on available patent literature:
-
Reaction Setup: Glycyrrhetinic acid is dissolved in a suitable solvent, such as pyridine or another organic solvent capable of dissolving the reactants and acting as a catalyst.
-
Esterification: Succinic anhydride is added to the solution, and the mixture is heated under reflux to facilitate the esterification reaction at the 3-hydroxyl group of the glycyrrhetinic acid.
-
Isolation and Purification: After the reaction is complete, the solvent is removed, and the resulting crude Carbenoxolone is purified. This is typically achieved through a series of extractions and recrystallizations.
-
Salt Formation: The purified Carbenoxolone acid is then converted to its disodium salt by treatment with a sodium base, such as sodium hydroxide or sodium bicarbonate, to improve its solubility and stability for pharmaceutical formulation.
Initial Therapeutic Use: Peptic Ulcer Disease
Carbenoxolone was primarily investigated and subsequently approved for the treatment of gastric and duodenal ulcers.[2] Early clinical trials demonstrated its efficacy in promoting the healing of these lesions.
Quantitative Data from Early Clinical Trials
The following tables summarize the quantitative data from some of the early double-blind, placebo-controlled clinical trials of Carbenoxolone in the treatment of gastric and duodenal ulcers.
Table 1: Efficacy of Carbenoxolone in Gastric Ulcer Healing
| Study | Dosage Regimen | Treatment Duration | Healing Rate (Carbenoxolone) | Healing Rate (Placebo) | p-value |
| Schwamberger K, Reissigl H (1980)[3] | Not specified in abstract | 4 or 6 weeks | Statistically significant improvement | - | < 0.05 |
| Nagy GS (1978)[4] | Not specified in abstract | 6 weeks | 66.7% (14 out of 21 patients) | 30.4% (7 out of 23 patients) | < 0.016 |
Table 2: Efficacy of Carbenoxolone in Duodenal Ulcer Healing
| Study | Dosage Regimen | Treatment Duration | Healing Rate (Carbenoxolone) | Healing Rate (Placebo) | Notes |
| A double-blind trial (1970)[5] | 50 mg four times a day | 12 weeks | Slight, clinically insignificant trend in favor of Carbenoxolone | - | 57 out of 100 patients completed the trial. |
Table 3: Common Dosage Regimens in Early Clinical Trials
| Indication | Dosage |
| Gastric Ulcer | 100 mg three times daily for the first week, followed by 50 mg three times daily.[2] |
| Duodenal Ulcer | 50 mg four times daily (in special positioned-release capsules).[2] |
Experimental Protocols
Representative Clinical Trial Protocol for Gastric Ulcer
-
Patient Selection:
-
Inclusion Criteria: Adult patients with a confirmed diagnosis of benign gastric ulcer, typically through endoscopic examination.
-
Exclusion Criteria: Patients with malignant ulcers, severe concomitant diseases (e.g., cardiac, renal, or hepatic failure), and contraindications to Carbenoxolone (e.g., hypertension, hypokalemia).
-
-
Study Design:
-
A multi-center, randomized, double-blind, placebo-controlled trial.
-
Patients are randomly allocated to receive either Carbenoxolone or a matching placebo.
-
-
Treatment Regimen:
-
The experimental group receives Carbenoxolone tablets at a specified dosage (e.g., 100 mg three times daily for one week, followed by 50 mg three times daily for the remainder of the trial).
-
The control group receives identical-looking placebo tablets on the same schedule.
-
-
Efficacy Assessment:
-
The primary endpoint is the healing of the gastric ulcer, as assessed by endoscopy at the beginning and end of the treatment period (e.g., 4 or 6 weeks).
-
Ulcer healing is defined as the complete disappearance of the ulcer crater. In some studies, the size of the ulcer is measured.
-
Secondary endpoints may include symptomatic improvement (e.g., reduction in pain and dyspepsia) and the incidence of relapse.
-
-
Safety Monitoring:
-
Patients are monitored for adverse effects, with particular attention to the known mineralocorticoid-like side effects of Carbenoxolone.
-
This includes regular monitoring of blood pressure, body weight, and serum electrolytes (especially potassium).
-
-
Statistical Analysis:
-
The healing rates between the Carbenoxolone and placebo groups are compared using appropriate statistical tests (e.g., Chi-squared test or Fisher's exact test).
-
A p-value of less than 0.05 is typically considered statistically significant.
-
Mechanism of Action: Inhibition of 11β-Hydroxysteroid Dehydrogenase
The primary mechanism by which Carbenoxolone is understood to exert its therapeutic effect in peptic ulcer disease is through the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1] This enzyme is responsible for the conversion of active cortisol to inactive cortisone.
By inhibiting 11β-HSD in the gastric mucosa, Carbenoxolone increases the local concentration of cortisol.[1] Cortisol has anti-inflammatory effects and is believed to enhance the local synthesis of prostaglandins. Prostaglandins, in turn, play a crucial role in maintaining mucosal integrity by:
-
Stimulating the secretion of protective mucus and bicarbonate.
-
Increasing mucosal blood flow.
-
Promoting epithelial cell proliferation and restitution.
This multifaceted enhancement of the mucosal defense barrier helps to protect the gastric lining from the damaging effects of acid and pepsin, thereby facilitating ulcer healing.
Visualizing the Signaling Pathway
Caption: Mechanism of action of Carbenoxolone in promoting ulcer healing.
Experimental Workflow for Investigating 11β-HSD Inhibition
The following is a generalized workflow for an in vitro experiment to determine the inhibitory effect of Carbenoxolone on 11β-HSD.
References
- 1. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]
- 2. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbenoxolone patients with gastric ulcers. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of carbenoxolone sodium in the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind trial of carbenoxolone sodium capsules in the treatment of duodenal ulcer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Application of Carbenoxolone Disodium in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone Disodium, a synthetic derivative of glycyrrhetinic acid from licorice root, is a versatile compound utilized in in vitro cell culture studies for its multifaceted inhibitory properties.[1][2] It is widely recognized as a potent inhibitor of gap junction communication, pannexin channels, and, more recently, has been identified as a novel inhibitor of histone deacetylase 6 (HDAC6).[3][4][5] These inhibitory activities make this compound a valuable tool for investigating a wide range of cellular processes, including cell proliferation, migration, apoptosis, and intercellular communication. Its applications span various research areas, from cancer biology to neurobiology and beyond.
This document provides detailed application notes and protocols for the in vitro use of this compound in cell culture, designed to assist researchers in effectively incorporating this compound into their experimental workflows.
Mechanisms of Action
This compound exerts its effects on cells through several key mechanisms:
-
Gap Junction Inhibition: It acts as an uncoupling agent for gap junctions, which are intercellular channels formed by connexin proteins that allow for the direct passage of small molecules and ions between adjacent cells.[6][7] By blocking this communication, Carbenoxolone can be used to study the role of gap junctions in various physiological and pathological processes.
-
Pannexin Channel Blockade: Carbenoxolone also inhibits pannexin channels, which are large-pore channels involved in ATP release and paracrine signaling.[5][8][9] This inhibition is particularly useful for studying processes like inflammation and synaptic plasticity.[10][11]
-
HDAC6 Inhibition: Recent studies have identified this compound as a novel and selective inhibitor of HDAC6, an enzyme involved in the deacetylation of non-histone proteins like α-tubulin.[3][12] This discovery has opened up new avenues for its use in cancer research, particularly in studying cell migration and metastasis.[3]
-
11β-hydroxysteroid dehydrogenase (11β-HSD) Inhibition: Carbenoxolone is also known to inhibit 11β-HSD, an enzyme involved in glucocorticoid metabolism.[4][5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound in various in vitro models.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MGC-803 | Gastric Cancer | 48 h | 3.537 ± 0.441 | [3] |
| HGC-27 | Gastric Cancer | 48 h | 6.198 ± 0.725 | [3] |
| GES-1 (Normal) | Normal Gastric Epithelial | 48 h | > 32 | [3] |
| K562 | Leukemia | 48 h | ~150 | [13] |
Table 2: Inhibitory Activity of this compound
| Target | Assay | IC50 (µM) | Reference |
| HDAC6 | Enzyme Activity Assay | 0.772 ± 0.081 | [3] |
Table 3: Effective Concentrations and Observed Effects of this compound
| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| MGC-803 | 0.25 - 32 | 48 h | Inhibition of proliferation | [3] |
| MGC-803 | Not specified | 48 h | Inhibition of migration (Transwell assay) | [3] |
| HaCaT | 6 - 150 | 48 h (pre-treatment 1h) | Inhibition of Vaccinia virus replication | [6] |
| K562 | 50 - 300 | 12, 24, 48 h | Inhibition of growth and viability | [13] |
| K562 | 150 | 2 - 4 h | Down-regulation of survivin and survin-ΔEx3 | [14] |
| Primary myoblasts | 10 - 100 (25 optimal) | 24 h pre-treatment, then during differentiation (6-72h) | Inhibition of pannexin channels | [8] |
| PC12 | 0.5 - 2 | Pre-treatment | Increased cell viability against SGD-induced apoptosis | [15] |
| Bovine Aortic Endothelial Cells (BAEC) | 100 | 6 h | Increased Cx43 expression | [2] |
| Mesenchymal Stem Cells (MSCs) | 100 | 3, 6, 12, 24 h pre-treatment | Inhibition of mechanical stress-induced osteogenic differentiation | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
It is crucial to prepare a fresh stock solution of this compound for each experiment.
-
Molecular Weight: The molecular weight of this compound is 614.72 g/mol .[4]
-
Solubility:
-
Preparation of a 10 mM Stock Solution in DMSO: a. Weigh out 6.15 mg of this compound powder. b. Dissolve the powder in 1 mL of high-quality, anhydrous DMSO. c. Use ultrasonic treatment and gentle warming to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C for up to 6 months or at -80°C for up to 1 year.[6] Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on gastric cancer cells.[3]
-
Cell Seeding: Seed cells (e.g., MGC-803, HGC-27, GES-1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with a gradient of this compound concentrations (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 16, and 32 µM) for 48 hours.
-
MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value can be determined using appropriate software.[3]
Protocol 3: Transwell Migration Assay
This protocol is designed to assess the effect of this compound on cancer cell migration.[3]
-
Cell Preparation: Culture cells to 80-90% confluency. The day before the experiment, starve the cells in a serum-free medium for 24 hours.
-
Chamber Setup: a. Place 8.0 µm pore size Transwell inserts into a 24-well plate. b. Add 600 µL of complete medium (containing 20% FBS) with the desired concentration of this compound to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium containing the corresponding concentration of this compound. Seed 1 x 10⁵ cells in 200 µL of this suspension into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for 48 hours.
-
Cell Removal: After incubation, use a cotton swab to gently remove the non-migrated cells from the upper surface of the insert.
-
Fixation and Staining: a. Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 30 minutes. b. Stain the cells with 0.1% crystal violet for 30 minutes.
-
Washing: Wash the inserts with PBS until the background is clear.
-
Imaging and Quantification: Take images of the migrated cells using an inverted microscope. Count the number of migrated cells in several random fields to quantify the migration.
Protocol 4: Western Blot Analysis for HDAC6 Activity
This protocol assesses the inhibitory effect of this compound on HDAC6 by measuring the acetylation of its substrate, α-tubulin.[3]
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin, total α-tubulin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the level of acetylated-α-tubulin to total α-tubulin and the loading control. An increase in the ratio of acetylated-α-tubulin to total α-tubulin indicates HDAC6 inhibition.
Visualizations: Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Assessing Anti-Cancer Effects
Caption: Workflow for evaluating Carbenoxolone's anti-cancer effects.
Logical Relationship of Carbenoxolone's Inhibitory Actions
Caption: Carbenoxolone's targets and their cellular consequences.
Conclusion
This compound is a powerful and multi-functional inhibitor for in vitro cell culture research. Its ability to target distinct cellular components like gap junctions, pannexin channels, and HDAC6 makes it an invaluable tool for dissecting complex cellular processes. The provided protocols and data offer a solid foundation for researchers to design and execute experiments aimed at exploring the diverse biological roles of these targets. As with any pharmacological agent, it is essential to perform dose-response and time-course experiments to determine the optimal conditions for the specific cell type and experimental question being addressed.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound [bio-protocol.org]
- 9. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastric Cancer and Carbenoxolone - LKT Labs [lktlabs.com]
- 13. Carbenoxolone induces apoptosis and inhibits survivin and survivin-ΔEx3 genes expression in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbenoxolone induces apoptosis and inhibits survivin and survivin-ΔEx3 genes expression in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Licorice extract and carbenoxolone protect PC12 cells against serum/glucose deprivation-induced apoptosis through modulation of caspase-3 and PARP activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Carbenoxolone Disodium in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone Disodium, a derivative of glycyrrhetinic acid from licorice root, is a versatile compound with a range of biological activities. It is primarily known as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme that converts inactive cortisone to active cortisol, thereby amplifying glucocorticoid action. Additionally, Carbenoxolone is a well-documented blocker of gap junction communication, which is crucial for intercellular signaling. Recent studies have also suggested its role as an inhibitor of histone deacetylase 6 (HDAC6) and an modulator of the FOXO3 transcription factor. These diverse mechanisms of action make Carbenoxolone a valuable tool for in vivo research in various therapeutic areas, including oncology, neurology, and metabolic diseases.
This document provides detailed application notes and protocols for the use of this compound in animal models, based on a review of published studies.
Data Presentation: Quantitative In Vivo Study Parameters
The following tables summarize the quantitative data from various in vivo studies using this compound in different animal models.
| Animal Model | Disease/Condition | Species/Strain | Dosage | Administration Route | Key Findings | Reference |
| Gastric Cancer Lung Metastasis | Cancer | BALB/c nude mice | 25 and 50 mg/kg/day | Oral | Inhibited lung metastasis of gastric cancer cells in a dose-dependent manner. | [1] |
| Epilepsy | Seizures | Wistar rats | 50 mM, 4 µL | Intracortical | Reduced the severity of epileptiform activity. | [2][3] |
| Epilepsy | Seizures | Rats | up to 100 mg/kg | Systemic | Reduces seizure-related synchronization. | [2] |
| Epilepsy | Seizures | Sprague-Dawley rats | 50 mg/kg for 3 days | Intraperitoneal | Reduced the number of spontaneous recurrent seizures. | [4] |
| Epilepsy | Seizures | Genetically epilepsy-prone rats (GEPRs) | 5-30 mg/kg | Intravenous or Intraperitoneal | Decreased seizure severity and increased latency to seizure onset. | [5] |
| Epilepsy | Seizures | Mice | 200 and 300 mg/kg | Intraperitoneal | Prolonged seizure onset time and decreased seizure duration. | [6][7] |
| Metabolic Syndrome and Atherosclerosis | Metabolic Disease | LDLR(-/-) and A(y)/a;LDLR(-/-) mice | Not specified | Subcutaneous | Decreased weight gain, reduced body fat mass, and attenuated atherosclerotic lesion formation. | [8] |
| Parkinson's Disease | Neurodegeneration | Rotenone-induced rat model | 20 mg/kg/day for 4 weeks | Intranasal | Improved motor function, increased dopamine levels, and reduced neuroinflammation. | [9][10] |
| Pain (Nociception) | Pain | Wistar rats | 1 nM/10 µL | Intrathecal | Reduced formalin-induced neurogenic and inflammatory pain. | [11][12] |
| Intestinal Maturation | Development | Rats | Not specified | Not specified | Accelerated intestinal growth and structural maturation. | [13] |
Experimental Protocols
Oral Administration Protocol for Gastric Cancer Studies in Mice
This protocol is based on a study investigating the effect of this compound on lung metastasis of gastric cancer cells in BALB/c nude mice.[1]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or water)
-
MGC-803 human gastric cancer cells
-
BALB/c nude mice (5-6 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Animal Model Establishment:
-
Culture MGC-803 cells under standard conditions.
-
To establish the lung metastasis model, inject approximately 1 x 10^6 MGC-803 cells suspended in sterile PBS into the tail vein of each mouse.
-
-
Animal Grouping and Dosing:
-
Randomly divide the mice into three groups:
-
Vehicle control group
-
This compound 25 mg/kg/day group
-
This compound 50 mg/kg/day group
-
-
Prepare the this compound solutions in the chosen vehicle. The concentration should be calculated based on the average weight of the mice to ensure a consistent dosing volume (typically 5-10 mL/kg).
-
Administer the respective treatments daily via oral gavage.
-
-
Monitoring and Endpoint:
-
Monitor the mice for changes in body weight, general health, and any signs of toxicity.
-
The study duration will depend on the experimental design, but is typically several weeks.
-
At the end of the study, euthanize the mice and harvest the lungs.
-
Count the number of metastatic nodules on the lung surface to assess the effect of the treatment.
-
Intraperitoneal Administration Protocol for Epilepsy Studies in Rats
This protocol is adapted from a study on the anticonvulsant effects of Carbenoxolone in a pilocarpine-induced chronic epilepsy model in rats.[4]
Materials:
-
This compound
-
Sterile saline
-
Pilocarpine
-
Sprague-Dawley rats (adult male, 180-220 g)
-
Syringes and needles (23-25 gauge)
Procedure:
-
Animal Grouping and Pre-treatment:
-
Divide the rats into two groups:
-
Control group (pre-treated with saline)
-
Carbenoxolone group (pre-treated with this compound)
-
-
For the Carbenoxolone group, administer this compound at a dose of 50 mg/kg via intraperitoneal (IP) injection twice a day (e.g., 8:00 am and 8:00 pm) for 3 consecutive days.
-
For the control group, administer an equivalent volume of sterile saline following the same injection schedule.
-
-
Induction of Epilepsy:
-
Following the pre-treatment period, induce status epilepticus by administering pilocarpine according to established protocols.
-
-
Monitoring and Analysis:
-
Monitor the rats for seizure activity, including the number and duration of spontaneous recurrent seizures.
-
Electroencephalogram (EEG) recordings can be used for a more detailed analysis of seizure activity.
-
At the end of the experiment, brain tissue can be collected for further analysis, such as examining the expression of connexins.
-
Intranasal Administration Protocol for Parkinson's Disease Studies in Rats
This protocol is based on a study evaluating a novel nose-to-brain delivery of Carbenoxolone in a rotenone-induced rat model of Parkinson's disease.[9][10]
Materials:
-
This compound (or a nano-formulation for enhanced delivery)
-
Vehicle (e.g., saline or a specific formulation buffer)
-
Rotenone
-
Adult rats
-
Micropipette with fine tips
Procedure:
-
Induction of Parkinson's Disease Model:
-
Induce Parkinson's-like symptoms in rats by administering rotenone according to established protocols.
-
-
Animal Grouping and Dosing:
-
Divide the rats into experimental groups:
-
Control group (receiving vehicle)
-
Carbenoxolone treatment group
-
-
Prepare the Carbenoxolone solution or formulation.
-
Administer the treatment intranasally at a dose equivalent to 20 mg/kg/day for a period of four weeks.
-
To administer, gently restrain the rat and instill small droplets of the solution into each nostril, allowing the animal to inhale the liquid. Alternate between nostrils.
-
-
Behavioral and Biochemical Analysis:
-
Throughout the study, perform behavioral tests to assess motor function, coordination, and balance.
-
At the end of the study, collect brain tissue to measure neurotransmitter levels (e.g., dopamine) and markers of neuroinflammation, oxidative stress, and apoptosis.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound exerts its effects through multiple signaling pathways. The diagrams below illustrate the key mechanisms of action.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general experimental workflow for conducting in vivo studies with this compound.
Caption: General experimental workflow for in vivo Carbenoxolone studies.
References
- 1. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell–cell interaction - Wikipedia [en.wikipedia.org]
- 3. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant Effect of Carbenoxolone on Chronic Epileptic Rats and Its Mechanism Related to Connexin and High-Frequency Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant effects of carbenoxolone in genetically epilepsy prone rats (GEPRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant, sedative and muscle relaxant effects of carbenoxolone in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Nose-to-brain delivery of carbenoxolone via mucoadhesive solid lipid nanoparticles for Parkinson's symptoms management: In vitro and in vivo evaluation in a rotenone-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of intrathecal carbenoxolone treatment on nociception and analgesia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbenoxolone accelerates maturation of rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbenoxolone Disodium in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Carbenoxolone Disodium (CBX) as a gap junction blocker in patch clamp electrophysiology studies. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes quantitative data, and addresses the critical considerations of off-target effects.
Introduction
Carbenoxolone, a derivative of glycyrrhetinic acid, is a widely used pharmacological agent to block gap junction channels formed by connexin proteins.[1][2] Gap junctions are intercellular channels crucial for direct cell-to-cell communication, allowing the passage of ions and small molecules, thereby playing a vital role in coordinating cellular activities in various tissues, including the nervous system and the heart.[3][4] In patch clamp electrophysiology, CBX is applied to investigate the functional roles of gap junctional communication in neuronal synchronization, cardiac rhythmicity, and other physiological and pathophysiological processes.
Mechanism of Action: Carbenoxolone is understood to block gap junction channels by binding to connexin proteins and interfering with the channel pore's formation and gating.[2] This action disrupts the electrical and metabolic coupling between adjacent cells. It is important to note that while effective, Carbenoxolone is not a completely specific gap junction blocker and can have several off-target effects.[5][6]
Quantitative Data: Efficacy and Off-Target Effects
The following tables summarize the quantitative data for Carbenoxolone's inhibitory activity on gap junctions and other channels.
Table 1: Inhibitory Concentrations of Carbenoxolone on Gap Junctions and Pannexins
| Target Channel | Cell Type / Expression System | Method | IC50 / Effective Concentration | Reference(s) |
| Astrocyte Gap Junctions | Rat Hippocampal Slices | Dual whole-cell patch clamp | ~220 µM (half reduction) | [7] |
| Cx26 | Xenopus oocytes | Electrophysiology | 21 µM | [1] |
| Cx38 | Xenopus oocytes | Electrophysiology | 34 µM | [1] |
| Cx43 | Bovine Aortic Endothelial Cells | Scrape-load dye transfer | Dose-dependent inhibition | [8] |
| Panx1 | Xenopus oocytes | Electrophysiology | 5 µM | [1] |
| Panx1 | Mouse Embryonic Kidney (HEK)293 cells | Electrophysiology | 4 µM | [1] |
| Panx1 | Human Embryonic Kidney (HEK)293 cells | Electrophysiology | 2 µM | [1] |
Table 2: Off-Target Effects of Carbenoxolone
| Target | Effect | Concentration | Cell Type / Preparation | Reference(s) |
| AMPA Receptors | Reduction of EPSCs | 10-100 µM | Mouse Hippocampal Neurons | [9] |
| NMDA Receptors | Reduction of EPSCs | 100 µM | Mouse Hippocampal Neurons | [9] |
| GABA-A Receptors | Reduction of IPSCs | 10-100 µM | Mouse Hippocampal Neurons | [5] |
| Voltage-gated Ca²⁺ Channels | Blockade of currents | IC50 = 48 µM | Retina | [1] |
| P2X₇ Receptors | Blockade | IC50 = 175 nM | Not specified | [1] |
| Action Potential Firing | Increased width, reduced rate | 50-100 µM | Mouse Hippocampal Neurons | [9] |
Experimental Protocols
Preparation of Carbenoxolone Stock Solution
Materials:
-
This compound salt (M.Wt: 614.72 g/mol )
-
Sterile deionized water or DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Dissolving in Water: this compound salt is soluble in water up to 100 mM. For a 100 mM stock solution, dissolve 61.47 mg of Carbenoxolone in 1 ml of sterile deionized water. Gentle heating may be required to fully dissolve the compound.[10]
-
Dissolving in DMSO: Alternatively, a stock solution can be prepared in DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to 6 months or at -80°C for up to one year.[11]
Application of Carbenoxolone in Patch Clamp Experiments
This protocol provides a general guideline for applying Carbenoxolone to cultured cells or acute tissue slices during a patch clamp recording.
Materials:
-
Prepared cell culture or acute tissue slice in a recording chamber
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
Carbenoxolone stock solution
-
Perfusion system
Protocol:
-
Establish a Stable Recording: Obtain a whole-cell patch clamp recording from the cell of interest and ensure a stable baseline recording for at least 5-10 minutes before applying Carbenoxolone.
-
Prepare Working Solution: Dilute the Carbenoxolone stock solution to the desired final concentration (typically 50-100 µM for brain slices) in the extracellular solution.[9] Ensure thorough mixing.
-
Bath Application: Perfuse the recording chamber with the Carbenoxolone-containing extracellular solution. The time to reach a steady-state block can vary, typically taking 10-15 minutes for gap junction channels.[6]
-
Monitor Effects: Continuously monitor the electrophysiological parameters of interest (e.g., junctional currents in dual patch recordings, spontaneous synaptic activity, or firing patterns).
-
Washout: To test for reversibility, perfuse the chamber with the control extracellular solution (without Carbenoxolone). Washout may be incomplete.[9]
Example Electrophysiological Solutions:
| Solution Type | Component | Concentration (mM) |
| Extracellular (ACSF for brain slices) | NaCl | 127 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 25 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| D-Glucose | 25 | |
| Intracellular (K-Gluconate based) | K-Gluconate | 140 |
| HEPES | 10 | |
| EGTA | 0.2 | |
| Mg-ATP | 4 | |
| Na₂-GTP | 0.3 | |
| Phosphocreatine | 10 |
Note: These are example solutions and may need to be optimized for your specific cell type and experimental goals.
Control Experiments
Due to the known off-target effects of Carbenoxolone, it is crucial to perform appropriate control experiments:
-
Vehicle Control: Apply the vehicle (e.g., water or DMSO at the same final concentration used for the CBX dilution) to the preparation to ensure it has no effect on the recorded parameters.
-
Use of an Inactive Analog: Glycyrrhizic acid, a precursor to Carbenoxolone, can be used as a negative control as it is generally considered inactive in blocking gap junctions at similar concentrations.[5]
-
Characterize Off-Target Effects: In your specific preparation, it is advisable to test for the known off-target effects of Carbenoxolone (e.g., on AMPA, NMDA, and GABA-A receptors) to properly interpret your results. This can be done by isolating these currents pharmacologically.[9]
-
Alternative Gap Junction Blockers: To confirm that the observed effects are due to gap junction blockade, consider using other, structurally different gap junction inhibitors such as mefloquine or mimetic peptides (e.g., Gap26, Gap27), keeping in mind their own potential off-target effects.[5][6]
Visualizing Pathways and Workflows
Signaling Pathway: Gap Junctions in Neuronal Synchronization
Caption: Carbenoxolone blocks gap junctions, inhibiting intercellular signaling.
Experimental Workflow: Patch Clamp with Carbenoxolone
References
- 1. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Gap Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conduction System Tutorial [vhlab.umn.edu]
- 5. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo [mdpi.com]
- 8. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Carbenoxolone Disodium for Calcium Imaging Studies in Neuronal Networks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone Disodium (CBX), a derivative of glycyrrhizinic acid from licorice root, is a widely utilized pharmacological agent in neuroscience research.[1] It is primarily known for its function as a potent blocker of gap junctions, which are crucial for direct intercellular communication in neuronal and glial networks.[1][2] However, accumulating evidence reveals that Carbenoxolone possesses a more complex pharmacological profile, with significant off-target effects that are critical to consider in experimental design and data interpretation, especially in calcium imaging studies.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound in calcium imaging studies of neuronal networks. They are intended to guide researchers in designing experiments, presenting data, and interpreting results with a nuanced understanding of the compound's multifaceted actions.
Mechanism of Action
Carbenoxolone's primary mechanism of action is the blockade of gap junction channels, which are formed by connexin proteins.[1] This action disrupts electrical and metabolic coupling between cells.[2] In neuronal networks, this can alter synchronized activity and neuronal firing.[6]
Crucially for calcium imaging studies, Carbenoxolone has been demonstrated to directly inhibit voltage-gated calcium channels (VGCCs), particularly L-type VGCCs.[3][4][7] This inhibition can significantly reduce calcium influx triggered by neuronal depolarization, independent of its effects on gap junctions.[7][8] This direct action on calcium channels means that a reduction in intracellular calcium signals observed in the presence of Carbenoxolone cannot be solely attributed to the blockade of gap junctions.[3][4]
Furthermore, Carbenoxolone can influence other membrane conductances, affecting neuronal excitability and synaptic transmission.[2][5] It has also been shown to impact astrocyte function, including the release of gliotransmitters, which can, in turn, modulate neuronal activity and calcium signaling.[9][10]
Data Presentation: Quantitative Effects of Carbenoxolone
The following tables summarize the quantitative data on the effects of this compound from various studies. These values can serve as a reference for designing concentration-response experiments.
| Parameter | Concentration | Cell/Tissue Type | Effect | Reference |
| Inhibition of light-evoked Ca2+ response | 50-100 µM | Isolated rat intrinsically photosensitive retinal ganglion cells (ipRGCs) | Complete abolishment of the light-evoked rise in intracellular Ca2+ ([Ca2+]i) | [7][8] |
| 0.1-100 µM | Isolated rat ipRGCs | Concentration-related reduction in light-evoked Ca2+ response | [7] | |
| Inhibition of Voltage-Gated Ca2+ Channels | 100 µM | Salamander retinal cones | 37% reduction in Ca2+ channel current | [4] |
| 100 µM | Isolated Müller cells | 52% reduction in Ca2+ channel current | [4] | |
| EC50: 48 µM | Salamander retinal cones | Dose-dependent reduction in Ca2+ channel current | [4] | |
| Effect on Neuronal Firing | 100 µM | Cultured hippocampal neurons | Reversible suppression of spontaneous action potential discharges and synchronized calcium oscillations | [6] |
| 100 µM | Cultured hippocampal neurons | Inhibition of bicuculline-induced epileptiform discharges | [11] | |
| Effect on Synaptic Transmission | 10-100 µM | Cultured mouse hippocampal neurons | Reduction in AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) | [5] |
Experimental Protocols
Protocol 1: Investigating the Role of Gap Junctions in Neuronal Network Synchrony using Calcium Imaging
This protocol is designed to assess the contribution of gap junctional communication to synchronized calcium activity in a neuronal culture.
Materials:
-
Neuronal cell culture (e.g., primary hippocampal or cortical neurons)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
This compound stock solution (e.g., 10 mM in sterile water or culture medium)
-
Imaging medium (e.g., HEPES-buffered saline)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Culture Preparation: Plate neurons at an appropriate density to allow for network formation. Culture for at least 12-15 days in vitro (DIV) to allow for the development of spontaneous network activity.[11]
-
Calcium Indicator Loading: Incubate the neuronal culture with a fluorescent calcium indicator such as Fluo-4 AM (e.g., 3 µM) for 30-60 minutes at 37°C.[11]
-
Baseline Imaging: Wash the cells with imaging medium and acquire baseline fluorescence images to monitor spontaneous calcium oscillations for a period of 5-10 minutes. This will establish the baseline network activity.
-
Carbenoxolone Application: Add this compound to the imaging medium to a final concentration of 100 µM.[6][11]
-
Post-Treatment Imaging: Immediately begin acquiring fluorescence images for 10-20 minutes to observe the effect of Carbenoxolone on spontaneous calcium transients and network synchrony.
-
Washout: Gently wash the cells with fresh imaging medium to remove the Carbenoxolone.
-
Recovery Imaging: Continue imaging for another 10-20 minutes to assess the reversibility of the Carbenoxolone effect.
-
Data Analysis: Analyze the frequency and amplitude of calcium transients, as well as the synchronicity of firing across the neuronal network before, during, and after Carbenoxolone application.
Protocol 2: Differentiating Between Gap Junction Blockade and Off-Target Effects on Calcium Channels
This protocol helps to dissect the direct effects of Carbenoxolone on voltage-gated calcium channels from its effects on gap junctions.
Materials:
-
Same as Protocol 1
-
A known L-type voltage-gated calcium channel blocker (e.g., Nifedipine)
-
A known gap junction blocker with a different mechanism of action, if available (e.g., Meclofenamic acid, though it also has off-target effects to be aware of[7])
Procedure:
-
Follow steps 1-3 from Protocol 1 to establish baseline activity.
-
Application of VGCC Blocker: Apply a specific L-type VGCC blocker (e.g., 10 µM Nifedipine) and record calcium activity for 10-15 minutes. This will reveal the contribution of L-type VGCCs to the observed calcium signals.
-
Washout: Wash out the VGCC blocker.
-
Carbenoxolone Application: Once the activity returns to baseline, apply Carbenoxolone (100 µM) and record for 10-15 minutes.
-
Combined Application (Optional): After a washout and return to baseline, apply the VGCC blocker first, and then add Carbenoxolone to see if there is an additive effect.
-
Comparative Analysis: Compare the effects of the specific VGCC blocker and Carbenoxolone on the calcium dynamics. A similar reduction in calcium transients by both compounds would suggest a significant off-target effect of Carbenoxolone on VGCCs.
Mandatory Visualizations
Signaling Pathways and Experimental Logic
Caption: Carbenoxolone's multifaceted mechanism of action.
Caption: Workflow for assessing Carbenoxolone's effect on calcium dynamics.
Interpretation of Results and Considerations
When interpreting data from experiments using Carbenoxolone in calcium imaging studies, it is imperative to consider its multiple targets.
-
A decrease in synchronized calcium events across a neuronal network following Carbenoxolone application may indeed suggest a role for gap junctions in network synchrony.[6]
-
However, a general reduction in the amplitude of calcium transients in individual neurons is likely, at least in part, due to the blockade of VGCCs.[4][7]
-
Control experiments are crucial. To attribute an effect specifically to gap junction blockade, it is advisable to use other, structurally and mechanistically different gap junction blockers, while being mindful of their own potential off-target effects.
-
Consider the cell types involved. Carbenoxolone affects both neurons and astrocytes.[9][10] Its impact on astrocytic calcium signaling and gliotransmitter release can indirectly influence neuronal network activity.[9]
-
Reversibility: The washout of Carbenoxolone's effects can be variable.[8] Incomplete recovery does not necessarily invalidate the results but should be noted.
Conclusion
This compound remains a valuable tool for investigating the role of gap junctions in neuronal network function. However, its use in calcium imaging studies requires a cautious and well-controlled approach. Researchers must be aware of its significant off-target effects, particularly the inhibition of voltage-gated calcium channels, to avoid misinterpretation of results. By employing appropriate control experiments and considering the compound's full pharmacological profile, scientists can continue to leverage Carbenoxolone to unravel the complexities of intercellular communication in the nervous system.
References
- 1. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 2. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbenoxolone blockade of neuronal network activity in culture is not mediated by an action on gap junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbenoxolone Blocks the Light-Evoked Rise in Intracellular Calcium in Isolated Melanopsin Ganglion Cell Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Carbenoxolone Blocks the Light-Evoked Rise in Intracellular Calcium i" by Jayne R. Bramley, Erin M. Wiles et al. [digitalcommons.unl.edu]
- 9. The gap junction blocker carbenoxolone attenuates nociceptive behavior and medullary dorsal horn central sensitization induced by partial infraorbital nerve transection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astrocytic gap junction inhibition by carbenoxolone enhances the protective effects of ischemic preconditioning following cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbenoxolone blockade of neuronal network activity in culture is not mediated by an action on gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Carbenoxolone Disodium in neuroscience research for studying neuronal coupling
Topic: Application of Carbenoxolone Disodium for Studying Neuronal Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (CBX), a derivative of glycyrrhetinic acid, is widely utilized in neuroscience research as a pharmacological tool to investigate intercellular communication.[1] Its primary application stems from its ability to block gap junctions, the specialized channels that mediate direct electrical and metabolic coupling between adjacent cells.[2][3] By uncoupling neurons and glial cells, CBX allows researchers to explore the role of this direct communication in various physiological and pathological processes, including neuronal synchronization, network oscillations, and the propagation of seizure activity.[4][5][6]
However, it is crucial to recognize that Carbenoxolone is not a perfectly specific antagonist. It exhibits a range of off-target effects that can influence neuronal function independently of gap junction blockade.[4][7] These include the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase and modulation of synaptic transmission and intrinsic membrane properties.[2][7] Therefore, while CBX is a valuable tool, experimental results should be interpreted with caution, and findings should ideally be corroborated using complementary methods, such as genetic models or structurally different blockers.[4]
Mechanism of Action
Primary Target: Gap Junctions The principal mechanism for which Carbenoxolone is used in neuroscience is the inhibition of gap junction channels.[2] These channels, formed by proteins called connexins, allow for the direct passage of ions and small molecules between the cytoplasm of connected cells. CBX is believed to induce a conformational change in these channels, leading to their closure and the functional uncoupling of the cellular network. This action is particularly useful for studying the role of electrical synapses in neuronal ensembles.
Off-Target Effects Despite its utility, CBX is known to be a "dirty drug" with multiple cellular targets beyond gap junctions.[4][7] Researchers must consider these non-specific actions when designing experiments and interpreting data. Effects of carbenoxolone on network activity cannot be solely attributed to the specific block of gap junctions.[7]
Key off-target effects include:
-
Enzyme Inhibition: Potent inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), which is involved in glucocorticoid metabolism.[2]
-
Synaptic Transmission: Reduction of both excitatory (AMPA receptor-mediated) and inhibitory (GABA-A receptor-mediated) postsynaptic currents.[7]
-
Neuronal Excitability: Alteration of intrinsic membrane properties, including an increase in action potential width and a reduction in firing rate.[7]
-
Ion Channel Modulation: Inhibition of other channels, such as volume-regulated anion channels (VRACs).[8]
References
- 1. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of carbenoxolone on hippocampal formation theta rhythm in rats: in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Carbenoxolone Disodium: A Tool for Investigating Cancer Cell Migration and Proliferation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone Disodium, a derivative of glycyrrhetinic acid, has emerged as a valuable pharmacological tool in cancer research. Initially recognized for its anti-inflammatory and anti-ulcer properties, recent studies have elucidated its potent effects on fundamental cancer processes, including cell migration and proliferation. Carbenoxolone exerts its anti-cancer effects through multiple mechanisms, primarily by inhibiting histone deacetylase 6 (HDAC6) and blocking gap junction intercellular communication (GJIC).[1][2][3][4][5][6] Its ability to modulate these key cellular pathways makes it an important compound for investigating the molecular drivers of cancer progression and for the potential development of novel therapeutic strategies.
These application notes provide a comprehensive overview of the use of this compound in cancer research, with a focus on studying cell migration and proliferation. Detailed protocols for key in vitro assays are provided, along with a summary of its effects on various cancer cell lines and insights into its molecular mechanisms of action.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize the quantitative data on the inhibitory effects of this compound on the proliferation and migration of various cancer cell lines.
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| MGC-803 | Gastric Cancer | Cell Viability | IC50 (48h) | 3.537 ± 0.441 µM | [7] |
| HGC-27 | Gastric Cancer | Cell Viability | IC50 (48h) | 6.198 ± 0.725 µM | [7] |
| GES-1 | Normal Gastric Epithelial | Cell Viability | IC50 | >32 µM | [7] |
| MCF7 | Breast Cancer | Cell Viability | IC50 (24h) | 150 µM | |
| BT20 | Breast Cancer | Cell Viability | IC50 (24h) | 150 µM | |
| K562 | Leukemia | Cell Viability | IC50 (48h) | 150 µM | |
| - | Neuroblastoma | FOXO3-DBD Binding | Binding Affinity | 19 µM | [1] |
| MGC-803 | Gastric Cancer | HDAC6 Inhibition | IC50 | 0.772 ± 0.081 μM |
Table 1: Inhibitory Concentration (IC50) and Binding Affinity of this compound. This table presents the IC50 values of this compound in various cancer cell lines, demonstrating its anti-proliferative activity. It also includes the binding affinity for the FOXO3-DNA-binding-domain (DBD) and the IC50 for HDAC6 inhibition.
| Cell Line | Cancer Type | Assay | Treatment Concentration | Observation | Reference |
| MGC-803 | Gastric Cancer | Wound Healing | 0.5, 1, 2 µM | Dose-dependent inhibition of wound closure at 48h. | [2] |
| MGC-803 | Gastric Cancer | Transwell Migration | 0.5, 1, 2 µM | Dose-dependent reduction in migrated cells at 24h. | [2] |
| Pancreatic Stellate Cells | Pancreatic Cancer Microenvironment | Migration | Not specified | Inhibition of platelet-derived growth factor-BB-induced migration. | [5] |
Table 2: Effect of this compound on Cancer Cell Migration. This table summarizes the observed effects of this compound on cell migration in different cancer-related cell types using wound healing and transwell assays.
Signaling Pathways Modulated by this compound
This compound influences cancer cell migration and proliferation by modulating several key signaling pathways. The diagrams below illustrate these mechanisms.
Caption: Carbenoxolone inhibits HDAC6, leading to increased α-tubulin acetylation and subsequent reduction in cell motility.
Caption: Carbenoxolone blocks gap junctions, disrupting intercellular communication and promoting apoptosis.
Caption: Carbenoxolone inhibits FOXO3 transcriptional activity, reducing chemoresistance and cell survival.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on cancer cell migration and proliferation are provided below.
Cell Proliferation/Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for assessing cell proliferation/viability using the MTT assay.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Caption: Workflow for the wound healing (scratch) assay to assess cell migration.
Transwell Migration Assay
This assay provides a quantitative measure of cancer cell migration towards a chemoattractant.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete culture medium (as chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet solution
-
Microscope
Procedure:
-
Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubate for 1-2 hours at 37°C.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 600 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Remove the pre-hydration medium and add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add different concentrations of this compound or a vehicle control to both the upper and lower chambers.
-
Incubate the plate for 12-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water.
-
Count the number of migrated cells in several random fields under a microscope.
Caption: Workflow for the Transwell migration assay to quantify cell migration.
Conclusion
This compound is a multifaceted compound with significant potential for advancing our understanding of cancer biology. Its ability to inhibit HDAC6, block gap junctions, and modulate the FOXO3 signaling pathway provides researchers with a powerful tool to dissect the complex processes of cancer cell migration and proliferation. The protocols and data presented here offer a foundation for incorporating this compound into in vitro cancer research, paving the way for new discoveries and the identification of novel therapeutic targets.
References
- 1. A drug library screen identifies Carbenoxolone as novel FOXO inhibitor that overcomes FOXO3-mediated chemoprotection in high-stage neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Connexin 43 expression is associated with increased malignancy in prostate cancer cell lines and functions to promote migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Connexins regulate cell functions in pancreatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High mobility group box 1 antagonist limits metastatic seeding in the lungs via reduction of cell-cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimal Working Concentrations of Carbenoxolone Disodium for Astrocyte Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone Disodium (CBX), a derivative of glycyrrhetinic acid, is a widely used pharmacological agent for the inhibition of gap junctions and hemichannels in various cell types, including astrocytes. These channels, primarily formed by connexin proteins such as Connexin 43 (Cx43), play crucial roles in intercellular communication, nutrient exchange, and signaling. In astrocytes, the modulation of gap junction and hemichannel activity is implicated in various physiological and pathological processes, including synaptic transmission, neuroinflammation, and glutamate homeostasis.[1][2] The determination of the optimal working concentration of this compound is therefore a critical step in designing experiments to investigate these processes. This document provides detailed application notes and protocols for establishing and utilizing effective concentrations of this compound in astrocyte cultures.
Data Presentation: Summary of this compound Working Concentrations
The following table summarizes the effective concentrations of this compound used in astrocyte cultures and their observed effects based on published literature. This information serves as a guide for selecting an appropriate concentration range for your specific experimental needs.
| Concentration Range | Observed Effect in Astrocyte Cultures | Reference Assay(s) | Notes |
| 10 - 20 µM | Dose-dependent inhibition of astrocytic dye coupling. | Scrape-loading dye transfer | A study showed significant inhibition starting at 10 µM.[3] |
| 20 µM | Blockade of gap junctions and hemichannels. | Not specified in abstract | Used in a study investigating ischemic preconditioning.[1] |
| 10 - 100 µM | Dose-dependent inhibition of astrocytic dye coupling.[3] | Scrape-loading dye transfer | Near-maximal inhibition was observed at 100 µM.[3] |
| 100 µM | Blockade of gap junctions and hemichannels.[2][4] | Patch Clamp dye loading, Lucifer Yellow uptake | Commonly used concentration for significant inhibition.[2][4] |
| 100 µM | No significant effect on cell viability in the absence of other stressors. | MTT assay, Propidium Iodide incorporation | Pre-treatment for 1 hour was well-tolerated. |
| Up to 200 µM | Abolished spermine-induced increase in cell-to-cell coupling. | Lucifer yellow propagation via patch pipette | Used in slices, indicating potential for higher concentrations in some preparations. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the cytotoxicity of this compound on astrocyte cultures to determine the optimal non-toxic working concentration range.
Materials:
-
Primary astrocyte cultures or astrocyte cell line
-
96-well culture plates
-
This compound (CBX) stock solution
-
Complete astrocyte culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed astrocytes in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Preparation of CBX dilutions: Prepare a series of this compound dilutions in complete culture medium. A suggested range is 0 µM (vehicle control), 10 µM, 25 µM, 50 µM, 100 µM, 150 µM, and 200 µM.
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Incubate for the desired experimental duration (e.g., 1 hour, 6 hours, 24 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control (0 µM CBX). Plot the concentration-response curve to determine the highest concentration with minimal cytotoxicity.
Protocol 2: Assessment of Gap Junction Intercellular Communication (GJIC) using Scrape-Loading Dye Transfer Assay
This protocol allows for the functional assessment of gap junction inhibition by this compound.
Materials:
-
Confluent astrocyte cultures in 35 mm dishes or 6-well plates
-
This compound (CBX)
-
Phosphate-buffered saline with Ca2+ and Mg2+ (PBS+/+)
-
Phosphate-buffered saline without Ca2+ and Mg2+ (PBS-/-)
-
Lucifer Yellow CH (dye for transfer)
-
Rhodamine Dextran (high molecular weight dye, as a negative control for transfer)
-
Surgical scalpel blade or needle
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow astrocytes to a confluent monolayer.
-
Pre-treatment with CBX: Treat the cells with the desired concentrations of this compound (determined from Protocol 1) in complete culture medium for a specific duration (e.g., 10-30 minutes). Include a vehicle-treated control.
-
Washing: Wash the cells three times with PBS+/+.
-
Dye Loading Solution: Prepare a dye solution containing Lucifer Yellow (e.g., 1 mg/mL) and Rhodamine Dextran (e.g., 1 mg/mL) in PBS-/-.
-
Scrape-Loading: Remove the PBS+/+ and add the dye loading solution to the cells. Using a sterile scalpel blade or needle, make a single, clean scrape across the cell monolayer.
-
Dye Incubation: Incubate the cells with the dye solution for 3-5 minutes at room temperature.
-
Washing: Wash the cells three times with PBS+/+ to remove the extracellular dye.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Capture images of the scrape line.
-
Analysis: In communication-competent cells (control), Lucifer Yellow will transfer from the initially loaded cells along the scrape line to adjacent, non-scraped cells. Rhodamine Dextran will remain in the initially loaded cells. Quantify the extent of dye transfer by measuring the distance of Lucifer Yellow migration from the scrape line. Compare the dye transfer in CBX-treated cells to the control to determine the inhibitory effect.
Protocol 3: Evaluation of Hemichannel Activity using Lucifer Yellow Uptake Assay
This protocol assesses the function of hemichannels by measuring the uptake of a membrane-impermeable dye.
Materials:
-
Astrocyte cultures in 24-well plates or on coverslips
-
This compound (CBX)
-
Divalent Cation-Free Solution (DCFS) (e.g., a saline solution without Ca2+ and Mg2+)
-
Lucifer Yellow CH
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate astrocytes and grow to the desired confluency.
-
Pre-treatment with CBX: Pre-incubate the cells with various concentrations of this compound in their normal culture medium for 10-30 minutes.
-
Induction of Hemichannel Opening: Wash the cells with a control saline solution (containing Ca2+ and Mg2+). To open the hemichannels, replace the control solution with DCFS containing Lucifer Yellow (e.g., 1 mM).[4]
-
Dye Uptake: Incubate the cells for 10-15 minutes at room temperature.[4]
-
Washing: Terminate the uptake by washing the cells three times with control saline solution to remove extracellular Lucifer Yellow.
-
Imaging and Quantification:
-
Microscopy: Capture fluorescent images and quantify the intracellular fluorescence intensity of individual cells.
-
Plate Reader: Lyse the cells and measure the fluorescence of the lysate using a fluorescence plate reader.
-
-
Analysis: Compare the Lucifer Yellow uptake in CBX-treated cells to the control cells (treated with DCFS but no CBX) to determine the concentration-dependent inhibition of hemichannel activity.
Mandatory Visualizations
References
- 1. Astrocytic gap junction inhibition by carbenoxolone enhances the protective effects of ischemic preconditioning following cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connexin-43 induces chemokine release from spinal cord astrocytes to maintain late-phase neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbenoxolone Disodium Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Carbenoxolone Disodium in rodent models for research purposes. This document outlines various administration routes, corresponding dosages, and detailed experimental protocols. Additionally, it includes graphical representations of relevant signaling pathways and experimental workflows to aid in study design and execution.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various rodent studies.
Table 1: Systemic Administration of this compound
| Administration Route | Species | Dosage Range | Vehicle/Solvent | Key Findings |
| Intraperitoneal (i.p.) | Rat | 5-30 mg/kg | Saline | Dose-dependent reduction in audiogenic seizures.[1] |
| Intraperitoneal (i.p.) | Mouse | 25 mg/kg | Not Specified | Detected in blood and brain tissue.[2] |
| Intraperitoneal (i.p.) | Mouse | 100-300 mg/kg | Not Specified | Increased sleeping time in a pentylenetetrazole seizure model.[3] |
| Intravenous (i.v.) | Rat | 5-30 mg/kg | Not Specified | Dose-dependent reduction in clonic and tonic phases of audiogenic seizures.[1] |
| Oral Gavage (p.o.) | Rat | 200 mg/kg | Not Specified | Used as a positive control in a study of ulcerative lesions.[4] |
Table 2: Central Nervous System (CNS) Administration of this compound
| Administration Route | Species | Dosage Range | Vehicle/Solvent | Key Findings |
| Intracerebroventricular (i.c.v.) | Rat | 1-100 µg/kg | Not Specified | Reduced cortical infarct volumes in a model of focal cerebral ischemia.[5] |
| Intrathecal (i.t.) | Rat | 1 nM/10 µL | Saline | Alleviated pain sensation in both neurogenic and inflammatory phases of the formalin test.[6][7] |
| Microinjection | Rat | 0.001-0.50 µ g/0.5 µL | Not Specified | Reduced seizure severity score when injected into specific brain regions like the inferior colliculi.[1] |
Experimental Protocols
The following are detailed protocols for the common administration routes of this compound in rodents.
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common method for systemic administration, offering rapid absorption.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Syringes (1 mL or 3 mL)
-
Needles (25-27 gauge for mice, 23-25 gauge for rats)[8]
-
70% ethanol wipes
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of Carbenoxolone Solution: this compound is soluble in water. Prepare the desired concentration by dissolving it in sterile saline. Ensure the solution is at room temperature before injection to avoid startling the animal.[9]
-
Animal Restraint:
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid damaging the cecum, bladder, or other vital organs.[8][9]
-
Injection:
-
Swab the injection site with a 70% ethanol wipe.
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.[8]
-
Aspirate gently to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the solution slowly and steadily. The maximum recommended injection volume is typically 10 mL/kg.[8]
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any signs of distress, such as abdominal discomfort or bleeding at the injection site.[8]
Oral Gavage
Oral gavage ensures the precise oral administration of a substance directly into the stomach.[10]
Materials:
-
This compound
-
Distilled water or other appropriate vehicle
-
Flexible or rigid gavage needles (feeding needles) with a rounded tip (18-22 gauge for mice, 16-18 gauge for rats)[10]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Carbenoxolone Suspension: Prepare a suspension of this compound in the chosen vehicle.
-
Animal Restraint: Proper restraint is crucial to prevent injury. Hold the animal firmly by the scruff of the neck to immobilize the head.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.[11]
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.[10]
-
If any resistance is met, withdraw the needle and try again to avoid entry into the trachea.[10]
-
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the solution. Recommended volumes are typically 5-10 mL/kg.[10][12]
-
Post-Administration Care: Gently remove the needle and return the animal to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.[10]
Intravenous (IV) Injection
Intravenous injection, typically via the tail vein, allows for rapid and direct entry into the circulatory system.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Syringes (e.g., insulin syringes)
-
Needles (27-30 gauge)[13]
-
A warming device (e.g., heat lamp)
-
A restraint device for tail access
Procedure:
-
Preparation: Prepare the this compound solution in sterile saline.
-
Animal Preparation: Place the rodent in a restraint device, exposing the tail. Warm the tail using a heat lamp to induce vasodilation, making the lateral tail veins more visible and accessible.[13][14]
-
Injection:
-
Wipe the tail with a 70% ethanol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution. The maximum bolus injection volume is typically 5 ml/kg.[15]
-
-
Confirmation and Aftercare:
-
If the injection is successful, there will be no resistance and no bleb formation.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Intracerebroventricular (ICV) Injection
ICV injection delivers the substance directly into the ventricular system of the brain, bypassing the blood-brain barrier. This is a surgical procedure requiring anesthesia.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Hamilton syringe or other microsyringe
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, drill, etc.)
-
Suturing material
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the animal and mount it securely in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp and sterilize the area. Make a midline incision to expose the skull.
-
Craniotomy: Using a stereotaxic atlas for the specific rodent species and strain, identify the coordinates for the lateral ventricle (e.g., relative to bregma).[16][17] Drill a small burr hole through the skull at the target location.
-
Injection:
-
Lower the microsyringe needle through the burr hole to the predetermined depth for the ventricle.
-
Infuse the Carbenoxolone solution slowly over several minutes.
-
-
Closure and Recovery:
-
Slowly retract the needle.
-
Suture the incision.
-
Allow the animal to recover from anesthesia in a warm, clean cage. Monitor for post-operative complications.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway: Carbenoxolone Inhibition of Gap Junctions
Carbenoxolone is widely used as an inhibitor of gap junctions, which are formed by connexin proteins and allow for direct intercellular communication.
Caption: Carbenoxolone blocks gap junction channels, inhibiting intercellular communication.
Experimental Workflow for a Rodent Study
The following diagram illustrates a typical workflow for a research study involving the administration of this compound to rodents.
Caption: A generalized experimental workflow for rodent studies with Carbenoxolone.
References
- 1. Anticonvulsant effects of carbenoxolone in genetically epilepsy prone rats (GEPRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oral gavage administration: Topics by Science.gov [science.gov]
- 5. Effect of central microinjection of carbenoxolone in an experimental model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Intrathecal Carbenoxolone Treatment on Nociception and Analgesia in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. downstate.edu [downstate.edu]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Carbenoxolone Disodium Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbenoxolone Disodium. The following information addresses common challenges, particularly its solubility in physiological saline.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
This compound is water-soluble, but its solubility can vary significantly depending on the solvent and conditions. In pure water, concentrations of up to 100 mg/mL can be achieved, often requiring heat to fully dissolve.[1][2] However, in buffered solutions like phosphate-buffered saline (PBS) at pH 7.2, the solubility is considerably lower, at approximately 3 mg/mL.[3][4] For physiological saline (0.9% NaCl), achieving high concentrations without precipitation is challenging, and co-solvents are typically necessary for in vivo preparations.
Q2: Why is my this compound precipitating in physiological saline?
Precipitation of this compound in physiological saline is a common issue due to its limited solubility in isotonic salt solutions. This can be influenced by factors such as concentration, pH, and temperature. The disodium salt form is more water-soluble than the free acid, but its solubility decreases in the presence of salts.
Q3: Can I heat the solution to dissolve this compound?
Yes, gentle heating and sonication are often recommended to aid the dissolution of this compound in aqueous solutions. However, it is crucial to monitor the solution closely as excessive or prolonged heating could potentially degrade the compound. Always start with gentle warming and vortexing before proceeding to higher temperatures.
Q4: How should I prepare this compound for in vivo studies requiring injection in a saline-based vehicle?
Due to the limited solubility in saline alone, a co-solvent system is highly recommended for in vivo preparations. The goal is to first dissolve the this compound in a small amount of an organic solvent or a solubilizing agent before further dilution with saline. This approach helps to prevent precipitation upon injection into the bloodstream.
Q5: What are the primary mechanisms of action of this compound?
This compound has two primary mechanisms of action. It is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is involved in the metabolism of glucocorticoids.[1][5] Additionally, it is widely used as a blocker of gap junction channels, which are crucial for direct intercellular communication.[1][5]
Troubleshooting Guide: Dissolving this compound in Physiological Saline
This guide provides a step-by-step approach to address solubility issues with this compound in physiological saline.
| Issue | Potential Cause | Troubleshooting Steps |
| Immediate Precipitation | Concentration exceeds solubility limit in saline. | 1. Reduce the final concentration. 2. Use a co-solvent system. First, dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) before slowly adding it to the saline while vortexing. |
| Cloudy Solution or Haze | Incomplete dissolution or formation of fine precipitates. | 1. Gently warm the solution (e.g., in a 37°C water bath).2. Use sonication to break up any aggregates.3. Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles before use, especially for injections.[3] |
| Precipitation Over Time | Unstable solution, potential for delayed crystallization. | 1. Prepare fresh solutions immediately before each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.[3][4]2. Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and dilute into saline just before use.[3] |
| Inconsistent Results | Variability in preparation or degradation of the compound. | 1. Use high-purity, anhydrous solvents. For example, using fresh, newly opened DMSO is recommended as it is hygroscopic and absorbed water can reduce solubility.[6]2. Protect from light where possible, as light-sensitive degradation may occur over time. |
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Conditions/Notes | Reference |
| Water | 100 mg/mL | Requires heating. | [1][2] |
| Water | 61.47 mg/mL (100 mM) | - | |
| PBS (pH 7.2) | ~3 mg/mL | - | [3][4] |
| DMSO | 12.5 mg/mL (20.33 mM) | Requires sonication, warming, and heat to 60°C. Use fresh DMSO. | [3] |
| Ethanol | ~14 mg/mL | - | [3][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.03 mM) | Clear solution. | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.03 mM) | Clear solution. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Injection using a Co-Solvent System
This protocol is adapted from methods used to enhance the solubility of this compound in a saline-based vehicle for intraperitoneal injection.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Physiological saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare a 1 mL final working solution of 1.25 mg/mL: a. Take 100 µL of the 12.5 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile physiological saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear. If precipitation occurs, gentle warming and sonication can be used.
-
It is recommended to use this solution immediately after preparation.
Protocol 2: Direct Solubilization in Buffered Solution for In Vitro Assays
This protocol is suitable for preparing this compound in a buffered solution for cell culture experiments.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
Procedure:
-
Weigh the desired amount of this compound.
-
Add the sterile PBS directly to the powder. The solubility in PBS is approximately 3 mg/mL.[3][4]
-
Vortex thoroughly. If needed, gently warm the solution in a water bath and sonicate until the powder is fully dissolved.
-
Sterile-filter the final solution using a 0.22 µm syringe filter before adding it to cell cultures.
-
Prepare fresh for each experiment as aqueous solutions are not recommended for long-term storage.[3][4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound action.
Caption: Workflow for preparing this compound solution.
References
Troubleshooting Carbenoxolone Disodium precipitation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbenoxolone Disodium. The following information is intended to help you overcome common challenges, particularly the issue of precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound precipitation is most commonly due to the pH of your experimental buffer. Carbenoxolone is a dicarboxylic acid with two pKa values, approximately 4.18 and 5.52.[1] When the pH of the solution approaches or drops below these pKa values, the carboxylate groups on the molecule become protonated. This protonation reduces the molecule's overall negative charge and its ability to form favorable interactions with water, leading to a significant decrease in solubility and subsequent precipitation.
Q2: What is the optimal pH range to maintain this compound in solution?
A2: To ensure this compound remains fully dissolved, it is recommended to use buffers with a pH well above the second pKa value (pKa2 ≈ 5.52). A pH of 7.0 or higher is generally considered safe. For instance, its solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 3 mg/mL.[2]
Q3: Which buffers are recommended for working with this compound?
A3: While specific solubility data in a wide range of biological buffers is not extensively published, buffers that can maintain a stable pH above 7.0 are suitable. Common choices include Phosphate Buffered Saline (PBS), TRIS-HCl, and HEPES. When preparing your buffer, always verify the final pH after all components, including the this compound, have been added, and adjust as necessary.
Q4: Can I use organic solvents to prepare a stock solution?
A4: Yes, preparing a concentrated stock solution in an organic solvent is a common practice. This compound is soluble in ethanol at approximately 14 mg/mL and in DMSO at 23 mg/mL.[2][3] When preparing a stock solution, it is advisable to purge the solvent with an inert gas.[2] This stock solution can then be diluted into your aqueous experimental buffer. However, ensure that the final concentration of the organic solvent in your working solution is low enough to not affect your experimental system.
Q5: How should I store my this compound solutions?
A5: this compound is hygroscopic, meaning it can absorb moisture from the air.[1] It is recommended to store the solid compound at 2-8°C.[1][4] Aqueous solutions of this compound are not stable and it is recommended to prepare them fresh for each experiment.[2] If you must store an aqueous solution, it should not be for more than one day.[2] For longer-term storage, aliquoting and freezing a concentrated stock solution in an appropriate organic solvent is a viable option.
Q6: I'm still seeing precipitation even at a neutral pH. What else could be the cause?
A6: If the pH is appropriate, precipitation could be due to high concentrations of certain divalent cations in your buffer, which can form less soluble salts with Carbenoxolone. Another possibility is that the local concentration of the compound is too high during dissolution. Ensure thorough mixing and consider methods like gentle heating or sonication to aid dissolution.
Data Presentation: Solubility of this compound
| Solvent/Buffer System | pH | Solubility | Reference(s) |
| Water | Not Specified | Soluble up to 100 mM (~61.47 mg/mL) | [5] |
| Water | Not Specified | 100 mg/mL (with heat) | [6] |
| Phosphate Buffered Saline (PBS) | 7.2 | ~3 mg/mL | [2] |
| Ethanol | Not Specified | ~14 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 23 mg/mL | [3] |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, TRIS-HCl, HEPES) and adjust the pH to a value between 7.0 and 8.0. Ensure the buffer components are fully dissolved.
-
Weighing this compound: Weigh the required amount of this compound powder in a suitable container.
-
Initial Dissolution: Add a small volume of the prepared buffer to the powder and gently swirl to create a slurry.
-
Gradual Dilution: Gradually add the remaining buffer while continuously stirring or vortexing. This helps to avoid high local concentrations that can lead to precipitation.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C. Avoid excessive heating, as it may degrade the compound.
-
Final pH Check: After the this compound is fully dissolved, check the pH of the final solution and adjust if necessary using dilute acid or base.
-
Use Immediately: It is highly recommended to use the freshly prepared aqueous solution on the same day.
Protocol for Preparing a Stock Solution in an Organic Solvent
-
Solvent Selection: Choose a suitable organic solvent such as DMSO or ethanol.
-
Weighing and Dissolving: Weigh the desired amount of this compound and add it to a sterile tube. Add the appropriate volume of the organic solvent to achieve the desired stock concentration.
-
Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Dilution into Aqueous Buffer: When preparing your working solution, add the required volume of the stock solution to your pre-warmed (if necessary) aqueous buffer while vortexing to ensure rapid and uniform mixing.
Mandatory Visualizations
Caption: Chemical equilibrium of Carbenoxolone in solution.
Caption: Troubleshooting workflow for Carbenoxolone precipitation.
References
Technical Support Center: Carbenoxolone Disodium and Albumin Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the non-specific binding of Carbenoxolone Disodium to albumin in various assays.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of Carbenoxolone in cell-based assays.
Possible Cause: Non-specific binding of Carbenoxolone to albumin present in the cell culture medium (e.g., Fetal Bovine Serum - FBS/Fetal Calf Serum - FCS). This sequestration reduces the effective concentration of free Carbenoxolone available to interact with its intended target.
Solutions:
-
Reduce Serum Concentration: If permissible for your cell line and experimental design, decrease the percentage of FBS/FCS in the culture medium. This directly reduces the amount of albumin available to bind with Carbenoxolone.
-
Use Serum-Free Medium: If possible, adapt your cells to a serum-free medium for the duration of the experiment.
-
Increase Carbenoxolone Concentration: If reducing serum is not an option, a dose-response experiment should be performed to determine the effective concentration of Carbenoxolone in the presence of a fixed serum concentration. Be mindful of potential off-target effects at higher concentrations.
-
Pre-incubation Control: Include a control where Carbenoxolone is pre-incubated with the serum-containing medium for the same duration as the experiment before being added to a cell-free assay system. This can help quantify the extent of the inhibitory effect of albumin.
Issue: High background or non-specific binding in in-vitro binding assays (e.g., Fluorescence Polarization, Surface Plasmon Resonance).
Possible Cause: Carbenoxolone may be binding to blocking proteins like Bovine Serum Albumin (BSA) that are intended to prevent non-specific binding of other components to the assay surface or consumables.
Solutions:
-
Alternative Blocking Agents: Replace BSA with a non-protein-based blocking agent or a different protein that has lower affinity for Carbenoxolone. Options include:
-
Casein
-
Polyethylene glycol (PEG)
-
Polyvinyl alcohol (PVA)
-
-
Optimize Buffer Conditions:
-
Adjust pH: Modify the buffer pH to alter the charge of Carbenoxolone and/or albumin, potentially reducing their interaction.
-
Increase Salt Concentration: Increasing the ionic strength of the buffer (e.g., with NaCl) can disrupt electrostatic interactions that may contribute to non-specific binding.
-
-
Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, to the assay buffer. This can help to disrupt hydrophobic interactions between Carbenoxolone and albumin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of non-specific binding between this compound and albumin?
A1: The binding between this compound and albumin is primarily driven by hydrophobic interactions and hydrogen bonds.[1][2] Computational analyses have shown that Carbenoxolone can be encapsulated within albumin, a process stabilized by these non-covalent interactions.[1][2]
Q2: Is there quantitative data on the binding affinity of Carbenoxolone to albumin?
Q3: How can I determine if Carbenoxolone is binding to albumin in my specific assay?
A3: You can perform a series of control experiments. For example, in a cell-free activity assay, run the assay with and without the addition of albumin at a concentration similar to that in your experimental system. A significant decrease in Carbenoxolone activity in the presence of albumin would indicate binding.
Q4: Are there any alternatives to Carbenoxolone that are less prone to albumin binding?
A4: The propensity for albumin binding is dependent on the physicochemical properties of the compound. Investigating other gap junction inhibitors or 11β-hydroxysteroid dehydrogenase inhibitors with different structural motifs may yield candidates with lower albumin affinity. However, this would need to be determined on a case-by-case basis.
Quantitative Data Summary
While precise, recently published binding kinetics are sparse, the following table summarizes the nature of the interaction and its experimental implications.
| Parameter | Description | Implication for Assays | Reference |
| Binding Forces | Primarily hydrophobic interactions and hydrogen bonds. | These interactions can be disrupted by changes in buffer composition (e.g., surfactants, pH). | [1][2] |
| Binding Partner | High affinity for serum albumin (human and bovine). | Significant sequestration of Carbenoxolone in assays containing serum or BSA as a blocking agent. | [3][4][5] |
| Effect in Cell Culture | Reduced effective concentration of free Carbenoxolone. | Higher concentrations of Carbenoxolone may be needed to observe a biological effect in the presence of serum. | |
| Thermodynamics | The binding of similar small molecules to albumin is often an exothermic and spontaneous process. | Assay temperature could potentially influence the binding equilibrium. | [6] |
Experimental Protocols
Protocol 1: General Strategy to Mitigate Albumin Binding in a Cell-Based Assay
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Medium Exchange (Test Condition): The following day, replace the growth medium with a treatment medium containing a lower concentration of FBS (e.g., reduce from 10% to 1% or 0.5%) or a serum-free medium. Allow cells to acclimate for 2-4 hours.
-
Medium Exchange (Control Condition): Maintain a set of wells with the standard FBS concentration.
-
Carbenoxolone Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Serially dilute the stock to the desired final concentrations in both the low-serum/serum-free and standard-serum media.
-
Incubation: Add the Carbenoxolone dilutions to the respective wells and incubate for the desired experimental duration.
-
Assay Readout: Perform the endpoint assay (e.g., cell viability, reporter gene expression, etc.).
-
Data Analysis: Compare the dose-response curves of Carbenoxolone in the low-serum/serum-free versus standard-serum conditions. A rightward shift in the dose-response curve in the presence of higher serum concentrations indicates sequestration by albumin.
Protocol 2: Surface Plasmon Resonance (SPR) Analysis of Carbenoxolone-Albumin Binding
This protocol provides a general framework. Specific parameters will need to be optimized for the instrument and sensor chips used.
-
Immobilization of Albumin:
-
Prepare a solution of Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Activate the surface of a carboxymethylated sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the albumin solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+). It is advisable to include a low concentration of a surfactant like Tween-20 (e.g., 0.005%) to minimize non-specific binding to the sensor surface itself.
-
Inject the Carbenoxolone solutions over the albumin-immobilized surface, starting with the lowest concentration. Include buffer-only injections (blanks) for double referencing.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).
-
-
Data Analysis:
-
Subtract the reference surface and blank injection responses.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Caption: Troubleshooting workflow for addressing non-specific binding of Carbenoxolone.
Caption: Logical diagram of Carbenoxolone sequestration by albumin in an assay.
References
- 1. In silico and experimental studies of bovine serum albumin-encapsulated carbenoxolone nanoparticles with reduced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative and qualitative aspects of the plasma protein binding of carbenoxolone, an ulcer-healing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in the plasma clearance and protein binding of carbenoxolone with age, and their possible relationship with adverse drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in the plasma clearance and protein binding of carbenoxolone with age, and their possible relationship with adverse drug effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of interaction of carprofen and its enantiomers with human serum albumin--I. Mechanism of binding studied by dialysis and spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carbenoxolone Disodium and Gap Junctions
Welcome to the technical support center for researchers utilizing Carbenoxolone Disodium (CBX) in studies of gap junction communication. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is the inhibition of gap junctions by this compound reversible?
Yes, the inhibitory effect of this compound on gap junctions is generally considered reversible.[1][2] Many studies report a partial to near-complete recovery of gap junctional communication after washing out the compound.[1] The reversibility can be observed within minutes of removing Carbenoxolone from the experimental medium.[1]
Q2: What is the typical timeframe for the reversal of Carbenoxolone's effects after washout?
The recovery of gap junction function typically begins rapidly after washout. Several studies have demonstrated significant reversal of Carbenoxolone's effects within 10 minutes of its removal.[1] However, the extent and timing of recovery can vary depending on the experimental system, the concentration of Carbenoxolone used, and the duration of exposure.
Q3: My experimental results show incomplete reversal of Carbenoxolone's effects. What could be the cause?
Incomplete reversal is a documented issue and can be attributed to several factors:
-
Off-Target Effects: Carbenoxolone is known to have effects independent of gap junction blockade, such as altering synaptic transmission and neuronal membrane properties.[3][4][5][6] Some of these effects may not be fully reversible.[4]
-
Nonspecific Binding: The compound may bind to various cellular components, leading to a slower washout and clearance from the tissue or cell culture.[4][6]
-
Cell Type Specificity: The degree of reversibility can differ between cell types. For instance, some studies have noted that complete abolition of junctional coupling is not achieved in cells expressing Connexin 43 (Cx43), even at high concentrations of Carbenoxolone.[3]
-
Experimental Conditions: The efficiency of the washout procedure itself can influence the degree of recovery.
Q4: Are there alternative gap junction blockers with better reversibility or specificity?
The search for highly specific and readily reversible gap junction blockers is ongoing. While Carbenoxolone is widely used, its limitations have led researchers to explore other compounds. It is advisable to consult recent literature for the latest developments in gap junction pharmacology.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No recovery of gap junction communication after washout. | 1. Inefficient washout procedure. 2. Prolonged exposure to high concentrations of Carbenoxolone leading to irreversible off-target effects. 3. Cell death or significant changes in cellular health. | 1. Increase the volume and frequency of washout steps. Ensure thorough perfusion in slice preparations. 2. Use the lowest effective concentration of Carbenoxolone and minimize the incubation time. 3. Perform cell viability assays (e.g., Trypan Blue exclusion, LDH assay) to assess cellular health post-treatment. |
| High variability in the degree of recovery between experiments. | 1. Inconsistent washout timing or procedure. 2. Differences in cell culture confluence or tissue slice health. 3. Fluctuation in experimental temperature. | 1. Standardize the washout protocol across all experiments. 2. Ensure consistent cell seeding densities and use tissue slices of similar quality. 3. Maintain a constant and optimal temperature throughout the experiment. |
| Observed cellular effects do not seem to be related to gap junction inhibition. | 1. Carbenoxolone is known to have numerous off-target effects, including inhibition of 11β-hydroxysteroid dehydrogenase, and modulation of synaptic currents and ion channels.[3][4][7] | 1. Use additional, structurally unrelated gap junction blockers to confirm that the observed effect is specific to gap junction inhibition. 2. If possible, use genetic approaches (e.g., siRNA, knockout models) to target specific connexins and validate the pharmacological findings.[8] |
Quantitative Data on Reversibility
The following table summarizes quantitative data from studies assessing the reversibility of Carbenoxolone's effects.
| Experimental Model | Carbenoxolone Concentration | Parameter Measured | Inhibition | Recovery after Washout (Time) | Reference |
| Rat Hippocampal Co-cultures | 100 µM | Astrocytic Dye Coupling | -92 ± 2% | 70 ± 6% of control | [1] |
| Rat Hippocampal Co-cultures | 100 µM | Spontaneous Action Potential Discharges | Suppression | 70 ± 6% of control | [1] |
| Rat Hippocampal Co-cultures | 100 µM | Synchronized Bursting Frequency (Current Clamp) | Reduction | 92 ± 9% of control | [1] |
| Rat Hippocampal Co-cultures | 100 µM | Synchronized Bursting Frequency (Calcium Imaging) | Reduction | 78 ± 15% of control | [1] |
| Rat Hippocampal Co-cultures | 20 µM | Synaptic Current Burst Frequency | Drastic Reduction | ~74% of control | [1] |
| Bovine Aortic Endothelial Cells | Dose-dependent | Dye-transfer (Scrape-load assay) | Abolished | Reversible | [2] |
Experimental Protocols
Scrape Loading/Dye Transfer (SL/DT) Assay for Assessing Reversibility
This technique is a straightforward method to evaluate gap junctional intercellular communication (GJIC).[9]
Principle: A population of cells is loaded with a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) by creating a mechanical "scrape" in the cell monolayer. The dye then passes through functional gap junctions into adjacent, unscraped cells. The extent of dye transfer reflects the level of GJIC.
Protocol for Reversibility Assessment:
-
Baseline Measurement: Culture cells to confluence in a petri dish. Make a scrape in the monolayer in the presence of a fluorescent dye solution. Incubate for a short period (e.g., 5 minutes). Wash away the dye and capture fluorescence images to determine the baseline level of dye transfer.
-
Carbenoxolone Treatment: Treat a separate plate of cells with the desired concentration of Carbenoxolone for the intended duration.
-
Inhibition Measurement: Perform the SL/DT assay in the presence of Carbenoxolone to confirm the inhibition of GJIC.
-
Washout: Remove the Carbenoxolone-containing medium. Wash the cells multiple times with fresh, pre-warmed culture medium. The number of washes and the duration of the washout period are critical variables.
-
Recovery Measurement: After the washout period, perform the SL/DT assay again to assess the extent of recovery of dye transfer.
-
Quantification: Measure the distance of dye migration from the scrape line or the number of dye-coupled cell layers in images from baseline, inhibited, and recovery conditions.
Dual Whole-Cell Patch-Clamp for Measuring Junctional Conductance
This electrophysiological technique provides a direct measure of the electrical coupling between two adjacent cells.
Principle: Two closely situated cells are simultaneously patch-clamped. A voltage step is applied to one cell (the "source" cell), and the resulting current is measured in the second cell (the "detector" cell). This transjunctional current is directly proportional to the gap junctional conductance.
Protocol for Reversibility Assessment:
-
Establish Dual Recording: Identify a pair of coupled cells and establish a whole-cell patch-clamp configuration on both.
-
Baseline Conductance: Measure the baseline junctional conductance by applying voltage steps to one cell and recording the current in the other.
-
Carbenoxolone Perfusion: Perfuse the recording chamber with a solution containing Carbenoxolone. Continuously monitor the junctional conductance until a stable, inhibited state is reached.
-
Washout: Switch the perfusion back to a Carbenoxolone-free solution.
-
Recovery of Conductance: Continue to measure the junctional conductance to monitor its recovery over time.
Visualizations
Caption: Workflow for assessing the reversibility of Carbenoxolone's effects.
Caption: Carbenoxolone's primary action and potential off-target effects.
References
- 1. Carbenoxolone blockade of neuronal network activity in culture is not mediated by an action on gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 8. Frontiers | Anticonvulsant Effect of Carbenoxolone on Chronic Epileptic Rats and Its Mechanism Related to Connexin and High-Frequency Oscillations [frontiersin.org]
- 9. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Carbenoxolone Disodium Solutions
Welcome to the technical resource center for Carbenoxolone Disodium. This guide provides detailed information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the water-soluble disodium salt of Carbenoxolone, a derivative of glycyrrhetinic acid from licorice root.[1] It is widely used in research as a potent inhibitor of gap junction communication and as an inhibitor of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme.[2] Its anti-inflammatory properties also make it a subject of study.[3]
Q2: How should I store this compound powder and its solutions?
A2: Proper storage is crucial to maintain the integrity of the compound. The solid form is a white or pale cream-colored hygroscopic powder.[1] For detailed storage conditions, refer to the tables below.
Q3: What is the stability of this compound in different solutions?
A3: The stability of this compound depends on the solvent and storage temperature. Aqueous solutions are not recommended for long-term storage and should ideally be used within one day.[4] Stock solutions made in organic solvents like DMSO are more stable when stored frozen and protected from moisture.[5] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[5]
Q4: How do I prepare a stock solution of this compound?
A4: this compound is soluble in several solvents. For aqueous solutions, it can be dissolved in water or PBS; heating may be required to achieve higher concentrations.[3] For organic stock solutions, DMSO and ethanol are commonly used.[4][5] Detailed protocols are provided in the "Experimental Protocols" section.
Q5: How can I tell if my this compound solution has degraded?
A5: Visual inspection is the first step. Look for changes in color, clarity, or the presence of visible particulates.[3] Solutions should be clear and faint yellow; haziness or precipitation may indicate solubility issues or degradation.[3] For quantitative assessment, a stability-indicating analytical method like HPLC is required to detect and quantify degradation products.
Q6: Are there any known chemical incompatibilities?
A6: this compound should be stored away from strong oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as contact may result in ignition.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 100 mg/mL[3] | ~162.7 mM | Heat may be needed.[3] Solution may be slightly hazy.[3] Sonication is recommended. |
| Water | 61.47 mg/mL | 100 mM | - |
| H₂O | 50 mg/mL | 81.34 mM | Requires ultrasonic treatment. |
| DMSO | 23 mg/mL | 37.41 mM | Use fresh, moisture-free DMSO. |
| DMSO | 12.5 mg/mL | 20.33 mM | Requires ultrasonic treatment, warming, and heating to 60°C. |
| Ethanol | ~14 mg/mL[4] | ~22.8 mM | - |
| PBS (pH 7.2) | ~3 mg/mL[4] | ~4.9 mM | - |
Table 2: Recommended Storage and Stability
| Format | Storage Temperature | Duration | Notes |
| Solid Powder | +2°C to +8°C | ≥ 4 years[4] | Store in a cool, dry, well-ventilated area in a tightly sealed container.[1] The compound is hygroscopic. |
| -20°C[4] | |||
| Aqueous Solution | Room Temperature | Not recommended for more than one day.[4] | Prepare fresh before use. |
| Solvent-Based Stock | -20°C | Up to 6 months[5] | Sealed storage, away from moisture.[5] Aliquot to avoid freeze-thaw cycles.[5] |
| -80°C | Up to 1 year[5] | Sealed storage, away from moisture.[5] Aliquot to avoid freeze-thaw cycles.[5] |
Troubleshooting Guide
Issue 1: My this compound solution is cloudy or has visible precipitates.
-
Possible Cause 1: Incomplete Dissolution. this compound may require assistance to fully dissolve, especially at higher concentrations.
-
Solution: Use sonication and/or gentle warming (e.g., up to 60°C for DMSO solutions) to aid dissolution.[5] Always ensure the solution cools to room temperature before use in cellular assays.
-
-
Possible Cause 2: Exceeded Solubility Limit. The concentration may be too high for the chosen solvent.
-
Solution: Check the solubility data in Table 1. Dilute the solution with more solvent or prepare a new, less concentrated stock.
-
-
Possible Cause 3: Degradation or Precipitation. The solution may have degraded, especially if it's an aqueous solution stored for more than a day.[4]
-
Solution: Discard the solution and prepare a fresh one. For aqueous solutions intended for cell culture, sterile filter through a 0.22 µm filter after preparation.[5]
-
Issue 2: I am observing inconsistent or unexpected results in my experiments.
-
Possible Cause 1: Solution Degradation. The active compound may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage of aqueous solutions).
-
Possible Cause 2: Solvent Effects. High concentrations of organic solvents like DMSO can have physiological effects in biological experiments.
-
Solution: Ensure the final concentration of the organic solvent in your experimental medium is insignificant and does not affect the results.[4] Run a vehicle control (medium with the same final solvent concentration but without this compound) to account for any solvent-specific effects.
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 100 mM in Water)
-
Weighing: Accurately weigh the required amount of this compound powder (MW: 614.72 g/mol ) in a sterile container.
-
Example: For 1 mL of a 100 mM solution, weigh 61.47 mg.
-
-
Dissolution: Add the appropriate volume of sterile, purified water (e.g., Type I ultrapure water).
-
Solubilization: Vortex vigorously. If needed, assist dissolution by placing the container in an ultrasonic water bath. Gentle heating can also be applied.[3]
-
Visual Inspection: Ensure the solution is clear to slightly hazy and faint yellow with no visible particulates.[3]
-
Sterilization (for cell culture): Sterile filter the final solution through a 0.22 µm syringe filter into a sterile tube.[5]
-
Usage: Use the solution immediately. Storing aqueous solutions for more than 24 hours is not recommended.[4]
Protocol 2: Protocol for Visual Inspection of Solutions
This protocol is a standardized method for observing and documenting the physical state of a solution.
-
Prerequisites: Ensure the inspector is trained in visual inspection techniques. The inspection area should have controlled lighting (2000-3750 lux).
-
Background: Hold the solution container against a non-glare, black-and-white dual background.
-
Inspection for Clarity: Gently swirl the container and observe against the white background for any color changes or haziness compared to a pure solvent control.
-
Inspection for Particulates: Invert the container and swirl gently. Hold it against the black background and observe for any moving particulates. Particles are more easily seen as they move.
-
Documentation: Record the appearance (e.g., "Clear, faint yellow solution," "Slightly hazy," "Visible precipitate observed").
-
Acceptance Criteria: The solution should be free from visible particulates and consistent in color and clarity. Any deviation may indicate contamination, degradation, or solubility issues.
Protocol 3: Conceptual Framework for a Stability-Indicating HPLC Method
Disclaimer: This is a general template. A specific method for this compound must be fully developed and validated for its intended use.
-
Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating this compound from its potential degradation products.
-
Forced Degradation (Stress Testing): To generate degradation products, expose this compound solutions to various stress conditions as outlined by ICH guidelines. This typically includes:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 12 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid powder at 80°C for 30 minutes.
-
Photodegradation: Expose solution to UV light (254 nm) for 6 hours.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of Carbenoxolone, which is 250 nm.[4]
-
Column Temperature: 40°C.
-
-
Method Development: Inject the stressed samples into the HPLC system. Optimize the mobile phase composition, gradient, and pH to achieve good resolution between the intact Carbenoxolone peak and all degradation product peaks.
-
Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The peak purity of the Carbenoxolone peak in stressed samples should be assessed using a photodiode array (PDA) detector to ensure it is free from co-eluting impurities.
Mandatory Visualizations
Caption: Simplified mechanism of Carbenoxolone action.
Caption: Workflow for preparing and storing solutions.
Caption: Decision tree for troubleshooting solution issues.
References
Minimizing variability in experiments with Carbenoxolone Disodium
This guide provides researchers, scientists, and drug development professionals with essential information to minimize variability in experiments involving Carbenoxolone Disodium. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
This compound is known to have multiple mechanisms of action, which can contribute to experimental variability if not properly controlled. Its primary reported actions include:
-
Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) : This enzyme converts active glucocorticoids (like cortisol) to their inactive forms.[1] By inhibiting 11β-HSD, Carbenoxolone increases the local concentration of active glucocorticoids, leading to anti-inflammatory effects.[1]
-
Gap Junction Blocker : It acts as an uncoupling agent for gap junctions, which are channels that allow for direct communication between adjacent cells.[1][2] This can disrupt cell signaling pathways.[1]
-
HDAC6 Inhibitor : It has been identified as a novel inhibitor of histone deacetylase 6 (HDAC6), which may play a role in its anti-cancer effects.[3]
-
FOXO3 Inhibitor : Carbenoxolone can bind to the FOXO3 DNA-binding domain, silencing its transcriptional activity.[4]
Q2: My this compound solution is cloudy. What should I do?
Cloudiness or precipitation in your Carbenoxolone solution can be a significant source of variability. Here are some common causes and solutions:
-
Improper Solvent : While soluble in water, dissolving this compound salt in saline solution after initial dissolution in distilled water can cause cloudiness.[5]
-
Low Temperature : Solubility can be temperature-dependent. Gentle warming and sonication can aid dissolution, especially in DMSO.[2]
-
Solution Age : Aqueous solutions are not recommended to be stored for more than one day.[6] It is best to prepare fresh solutions for each experiment.[2]
Q3: I am observing off-target effects in my experiment. What could be the cause?
Carbenoxolone has several known effects that may be considered "off-target" depending on your experimental focus. These include:
-
Direct Neuronal Effects : At concentrations used to block gap junctions (as low as 10 μM), Carbenoxolone can directly affect synaptic transmission and neuronal membrane properties, independent of its gap junction blocking activity.[7]
-
Mineralocorticoid Activity : It can cause sodium retention and hypokalemic alkalosis.[8][9]
-
Binding to Albumin : In cell culture media containing fetal calf serum (FCS), Carbenoxolone can bind to albumin, which may necessitate the use of higher concentrations to achieve the desired biological effect.[4]
Q4: What is the recommended storage for this compound?
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results between experimental batches | 1. Solution Preparation : Differences in solvent, concentration, or freshness of the Carbenoxolone solution. 2. Purity of Compound : Variation in the purity of this compound between suppliers or batches. | 1. Standardize your solution preparation protocol. Always prepare fresh solutions for each experiment.[2] 2. Use a high-purity (≥98%) compound and consider batch-specific certificates of analysis.[6] |
| Low potency in cell culture experiments | 1. Binding to Serum Proteins : Carbenoxolone can bind to albumin in fetal calf serum (FCS), reducing its effective concentration.[4] | 1. Consider reducing the percentage of FCS in your culture medium if your cell line can tolerate it. You may need to perform a dose-response curve to determine the optimal concentration in your specific media conditions.[4] |
| Unexpected changes in neuronal firing or synaptic activity | 1. Direct Neuronal Effects : Carbenoxolone can directly modulate neuronal conductances, affecting action potentials and synaptic transmission, independent of its effects on gap junctions.[7][10] | 1. Be aware of these potential direct effects and design control experiments to distinguish them from gap junction-mediated effects. For example, use a lower concentration of Carbenoxolone if possible or use alternative gap junction blockers. |
| Precipitation of the compound during in vivo administration | 1. Solubility Issues : The chosen vehicle may not be optimal for maintaining Carbenoxolone in solution. | 1. For in vivo experiments, consider using a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline, or a formulation with SBE-β-CD in saline to improve solubility.[2] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Water | 50 mg/mL (81.34 mM) | Requires sonication.[2] |
| DMSO | 12.5 mg/mL (20.33 mM) | Requires sonication, warming, and heating to 60°C. Hygroscopic DMSO can impact solubility.[2] |
| Ethanol | ~14 mg/mL | -[6] |
| PBS (pH 7.2) | ~3 mg/mL | -[6] |
Table 2: Effective Concentrations in In Vitro and In Vivo Models
| Experimental Model | Concentration/Dose | Observed Effect |
| Gastric Cancer Cell Lines (MGC-803, HGC-27) | IC50: 3.537 - 6.198 μM (48h) | Antiproliferative activity.[3] |
| Vaccinia Virus Replication (HaCaT cells) | 6 - 150 μM | Inhibition of viral replication.[2] |
| Neuronal Cultures | 10 - 100 μM | Reduction of AMPA and GABA-A receptor-mediated postsynaptic currents.[7] |
| Rat Hippocampal Slices | - | Abolishes epileptiform activity.[11] |
| Mice (in vivo) | 100 - 300 mg/kg | Increased sleeping time and muscle relaxant activity.[11] |
| Rats (in vivo) | 12.5 mg/day | Reduction in average birth weight.[11] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Stock Solutions
-
Aqueous Stock Solution :
-
DMSO Stock Solution :
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of newly opened, low-water content DMSO to achieve the target concentration (e.g., 12.5 mg/mL).[2]
-
Use an ultrasonic bath and gentle warming (up to 60°C) to aid dissolution.[2]
-
Store DMSO stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vivo Working Solution Preparation
-
Method 1 (PEG300/Tween-80/Saline) :
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 μL of the DMSO stock solution and add it to 400 μL of PEG300. Mix thoroughly.
-
Add 50 μL of Tween-80 and mix until uniform.
-
Add 450 μL of saline to reach a final volume of 1 mL. This yields a clear solution of ≥ 1.25 mg/mL.[2]
-
-
Method 2 (SBE-β-CD/Saline) :
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 μL of the DMSO stock solution and add it to 900 μL of 20% SBE-β-CD in saline. Mix thoroughly. This yields a clear solution of ≥ 1.25 mg/mL.[2]
-
Visualizations
Caption: Key signaling pathways affected by this compound.
Caption: Troubleshooting workflow for Carbenoxolone experiments.
References
- 1. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A drug library screen identifies Carbenoxolone as novel FOXO inhibitor that overcomes FOXO3-mediated chemoprotection in high-stage neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of mineralocorticoid action of carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Carbenoxolone blockade of neuronal network activity in culture is not mediated by an action on gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to Carbenoxolone Disodium and Glycyrrhetinic Acid as Gap Junction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used gap junction inhibitors: Carbenoxolone Disodium and Glycyrrhetinic Acid. Derived from licorice root, both compounds are staples in research for studying the roles of gap junctional intercellular communication (GJIC) in various physiological and pathological processes. This document synthesizes experimental data on their mechanisms of action, efficacy, and off-target effects, presenting quantitative data in structured tables and detailing key experimental protocols.
At a Glance: Key Differences
| Feature | This compound | Glycyrrhetinic Acid |
| Primary Role | Broad-spectrum gap junction inhibitor | Gap junction inhibitor with noted anti-inflammatory and antioxidant properties |
| Potency | Generally effective in the 50-100 µM range for inhibiting electrical coupling.[1] | Effective at lower concentrations (e.g., 5 µM) for blocking GJIC in certain cell types.[2][3] |
| Solubility | Water-soluble derivative of 18β-glycyrrhetinic acid. | Lipophilic, with α and β isoforms. |
| Key Off-Target Effects | Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), potential mineralocorticoid-like side effects, can affect various ion channels and receptors.[1][4] | Inhibition of 11β-HSD, can modulate L-type Ca2+ currents at concentrations lower than those required for gap junction blockade.[5] |
Mechanism of Action and Signaling Pathways
Both Carbenoxolone and Glycyrrhetinic Acid are known to block gap junction channels formed by connexin proteins, thereby inhibiting the direct transfer of ions and small molecules between adjacent cells.[4] However, the intricacies of their molecular interactions and the signaling cascades they influence differ.
This compound is a broad-spectrum inhibitor that can affect various connexin subtypes.[6] Its mechanism can also involve the modulation of protein kinase A (PKA) signaling. Prolonged exposure to Carbenoxolone has been shown to upregulate the expression of Connexin43 (Cx43) via a PKA-dependent pathway, suggesting a potential compensatory mechanism in response to the blockade of junctional communication.[7]
Glycyrrhetinic Acid , particularly the 18α and 18β isoforms, also acts as a broad-spectrum gap junction inhibitor.[8] One of its proposed mechanisms involves the dephosphorylation of Cx43, which is associated with the disassembly of gap junction plaques.[9] Furthermore, 18α-glycyrrhetinic acid has been shown to modulate the JNK/NF-κB signaling pathway. Under conditions of oxidative stress, it can inhibit this pathway, leading to a reduction in apoptosis and inflammation, a mechanism that is linked to its regulation of Cx43.[10]
References
- 1. Carbenoxolone and 18β‐glycyrrhetinic acid inhibit inositol 1,4,5‐trisphosphate‐mediated endothelial cell calcium signalling and depolarise mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gap junction communication in alveolar epithelial cells by 18alpha-glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 5. The gap junction blockers carbenoxolone and 18beta-glycyrrhetinic acid antagonize cone-driven light responses in the mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticonvulsant Effect of Carbenoxolone on Chronic Epileptic Rats and Its Mechanism Related to Connexin and High-Frequency Oscillations [frontiersin.org]
- 7. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. 18-α-glycyrrhetinic acid alleviates oxidative damage in periodontal tissue by modulating the interaction of Cx43 and JNK/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Carbenoxolone Disodium Versus Other Connexin Channel Blockers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Carbenoxolone Disodium against other prominent connexin channel blockers. The following sections detail quantitative data, experimental methodologies, and visual representations of key processes to aid in the selection of appropriate research tools.
Connexin channels, forming gap junctions and hemichannels, are crucial for intercellular communication and cellular homeostasis. Their dysregulation is implicated in numerous pathologies, making them a significant therapeutic target. Carbenoxolone, a derivative of glycyrrhetinic acid, has been a widely used, albeit non-selective, tool for studying these channels. This guide compares its performance with other notable connexin blockers, including mefloquine, connexin-mimetic peptides (Gap26, Gap27), and the novel inhibitor INI-0602.
Quantitative Comparison of Connexin Channel Blockers
The efficacy of a channel blocker is primarily determined by its potency (often expressed as the half-maximal inhibitory concentration, IC50), its selectivity for specific connexin isoforms, and its off-target effects. The following tables summarize the available quantitative data for this compound and its alternatives.
| Inhibitor | Target Channel | IC50 Value | Cell Type / System | Reference |
| Carbenoxolone | Pannexin 1 | ~5 µM | Xenopus oocytes | [1] |
| Cx26 | ~21 µM | Xenopus oocytes | [1] | |
| Cx38 | ~34 µM | Xenopus oocytes | [1] | |
| Voltage-gated Ca2+ channels | ~48 µM | Retina | [1] | |
| Mefloquine | Cx36 | ~300 nM | N2A cells | [2] |
| Cx50 | ~1.1 µM | N2A cells | [2] | |
| Cx43 | >10 µM (43% block at 10 µM) | N2A cells | [2] | |
| Cx32 | >30 µM | N2A cells | [2] | |
| Cx26 | >30 µM | N2A cells | [2] | |
| Gap26 | Cx43 gap junctions | IC50 = 28.4 μM (activity) | Rabbit arterial smooth muscle | [3] |
| Gap27 | Cx43 gap junctions | Effective at 50 µM | Keratinocytes and HeLa cells | [4] |
| INI-0602 | Pan-connexin inhibitor | Higher affinity for hemichannels | In vivo mouse models | [5] |
Table 1: Potency (IC50) of Connexin Channel Blockers. This table highlights the varied potency of different inhibitors across a range of connexin and pannexin channels. Mefloquine, for instance, demonstrates high potency for Cx36 and Cx50, while Carbenoxolone exhibits broader but less potent activity. Data for INI-0602's specific IC50 values are not yet widely published, but it is characterized by its preference for hemichannels over gap junctions.
| Inhibitor | Known Off-Target Effects | Reference |
| Carbenoxolone | P2X7 receptors (IC50 ~175 nM), Voltage-gated Ca2+ channels, 11β-hydroxysteroid dehydrogenase.[1][6] | [1][6] |
| Mefloquine | Spontaneous synaptic activity, L-type calcium channels, some potassium channels, pannexin channels. | [7] |
| Gap Peptides (26/27) | Can affect pannexin channels. | [8] |
| INI-0602 | Designed for CNS targeting with reduced peripheral effects. | [5] |
Table 2: Specificity and Off-Target Effects. This table outlines the known off-target effects of the compared inhibitors. The promiscuous nature of Carbenoxolone is a significant consideration for its use in research. While more specific, other blockers like mefloquine and Gap peptides also exhibit some cross-reactivity. INI-0602 has been engineered to minimize peripheral side effects.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of connexin channel blockers.
Dual Whole-Cell Patch Clamp for Gap Junction Coupling
This electrophysiological technique is the gold standard for directly measuring the conductance of gap junction channels between two coupled cells.
-
Cell Preparation: Pairs of cells expressing the connexin of interest (e.g., HeLa or N2A cells stably transfected with a specific connexin gene) are cultured on glass coverslips.
-
Recording Setup: Two patch-clamp amplifiers are used to independently voltage-clamp each cell in a pair. Patch pipettes are filled with an appropriate intracellular solution (e.g., containing in mM: 130 CsCl, 10 EGTA, 0.5 CaCl2, 3 Mg-ATP, 0.2 Na-GTP, and 10 HEPES, pH 7.2). The external solution typically contains (in mM): 150 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 5 HEPES, pH 7.4.
-
Procedure:
-
A gigaohm seal is formed between a patch pipette and the membrane of each cell in a pair.
-
The membrane patch is ruptured to achieve the whole-cell configuration for both cells.
-
Both cells are initially held at the same holding potential (e.g., -40 mV).
-
To measure junctional conductance (Gj), a voltage step or ramp is applied to one cell (the "driver" cell), while the other cell (the "follower" cell) is held at the constant holding potential.
-
The current required to hold the follower cell at its potential is the junctional current (Ij).
-
Gj is calculated using the formula: Gj = Ij / (Vdriver - Vfollower).
-
-
Drug Application: The connexin channel blocker is perfused into the bath, and the change in Gj is measured over time to determine the extent and rate of inhibition. IC50 values are determined by applying a range of blocker concentrations and fitting the dose-response data to a Hill equation.
Scrape-Loading Dye Transfer Assay for Gap Junctional Intercellular Communication (GJIC)
This method provides a functional assessment of GJIC in a population of cells.
-
Cell Culture: Cells are grown to confluence in a petri dish.
-
Dye Loading: The cell monolayer is washed with a buffer, and then a solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, 0.5 mg/mL) and a gap junction-impermeable dye of a different color (e.g., Rhodamine Dextran, 0.5 mg/mL) is added.[9][10]
-
Scraping: A sharp instrument, such as a scalpel blade or a syringe needle, is used to make a scratch across the cell monolayer, allowing the dyes to enter the damaged cells along the scrape line.[9][11]
-
Incubation: The cells are incubated for a short period (e.g., 2-5 minutes) to allow the gap junction-permeable dye to transfer to adjacent, intact cells.
-
Imaging: The cells are washed to remove excess dye and then imaged using fluorescence microscopy.
-
Quantification: The extent of GJIC is quantified by measuring the distance the fluorescent dye has traveled from the scrape line or by counting the number of fluorescent cells away from the scrape. The effect of a blocker is determined by pre-incubating the cells with the compound before performing the assay and comparing the extent of dye transfer to control conditions.
Dye Uptake Assay for Hemichannel Activity
This assay measures the opening of connexin hemichannels by assessing the uptake of a membrane-impermeant fluorescent dye.
-
Cell Preparation: Cells are cultured on glass-bottom dishes or coverslips.
-
Assay Buffer: A low-calcium or calcium-free buffer is often used to induce the opening of hemichannels. The buffer may also contain a fluorescent dye such as ethidium bromide (5 µM), propidium iodide, or Lucifer Yellow.[2][12]
-
Procedure:
-
Cells are washed with a physiological buffer.
-
The cells are then incubated with the assay buffer containing the fluorescent dye for a specific period (e.g., 5-15 minutes).
-
To test the effect of an inhibitor, cells are pre-incubated with the blocker before the addition of the dye-containing assay buffer.
-
-
Imaging and Analysis: The cells are washed and the intracellular fluorescence is measured using a fluorescence microscope or a plate reader. An increase in intracellular fluorescence indicates dye uptake through open hemichannels. The inhibitory effect of a compound is quantified by the reduction in dye uptake compared to the control.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Connexin channel signaling and inhibition.
Caption: Workflow for assessing connexin blocker efficacy.
Conclusion
The choice of a connexin channel blocker is highly dependent on the specific research question. This compound , while historically significant, displays limited potency and notable off-target effects, making it a less ideal choice for studies requiring high specificity.[1][7] Mefloquine offers a more potent and selective alternative, particularly for Cx36 and Cx50, though its own off-target effects on neuronal activity should be considered.[2][7] Connexin-mimetic peptides like Gap26 and Gap27 provide a more targeted approach, particularly for Cx43, by interacting with specific extracellular loops of the connexin protein.[1][4] However, they can also affect pannexin channels.[8] The newer inhibitor, INI-0602 , shows promise as a pan-connexin inhibitor with a preference for hemichannels and has been designed for central nervous system applications, potentially reducing peripheral side effects.[5]
Researchers are encouraged to carefully consider the quantitative data and experimental contexts presented in this guide to select the most appropriate inhibitor for their studies. The detailed protocols and workflow diagrams provided herein should serve as a valuable resource for designing and executing experiments to investigate the role of connexin channels in health and disease.
References
- 1. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dye-uptake Experiment through Connexin Hemichannels [umu.diva-portal.org]
- 3. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance | Springer Nature Experiments [experiments.springernature.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Mefloquine blockade of Pannexin1 currents: Resolution of a conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Cx43 Gap Junction Intercellular Communication by Bruton’s Tyrosine Kinase and Interleukin-2-Inducible T-Cell Kinase [mdpi.com]
- 11. Applicability of Scrape Loading-Dye Transfer Assay for Non-Genotoxic Carcinogen Testing [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Inhibitory Effect of Carbenoxolone Disodium on Connexin Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carbenoxolone Disodium's inhibitory effects on specific connexin isoforms against other alternative inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate tools for research and drug development.
Overview of this compound as a Connexin Inhibitor
This compound, a derivative of glycyrrhetinic acid, is a widely used pharmacological agent known to block gap junction intercellular communication (GJIC).[1] While it effectively uncouples gap junctions, its utility in isoform-specific studies is limited by its lack of selectivity.[2] Systematic studies on its discriminatory power between different connexin subtypes are lacking, and it is generally considered a non-selective inhibitor.[2] Furthermore, Carbenoxolone has been reported to have off-target effects, including the blockade of Ca2+ channels, pannexin channels, and P2X7 receptors at concentrations similar to or lower than those that block connexin channels.[2][3]
Comparative Analysis of Connexin Inhibitors
To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used connexin inhibitors against various connexin isoforms. This data is essential for researchers aiming to select an inhibitor with the desired specificity for their experimental model.
| Inhibitor | Connexin Isoform | IC50 Value | Notes |
| This compound | Cx26 | ~21 µM[3] | Broad-spectrum inhibitor with known off-target effects. |
| Cx32 | Data not available | ||
| Cx36 | Data not available | ||
| Cx38 | ~34 µM[3] | ||
| Cx40 | Data not available | ||
| Cx43 | Does not completely abolish coupling even at high concentrations.[2] | ||
| Cx45 | Data not available | ||
| Cx50 | Data not available | ||
| Mefloquine | Cx26 | ~16 µM (hemichannels)[3] | Exhibits selectivity for certain connexin isoforms. |
| Cx32 | Affected at 10-100 fold higher concentrations than Cx36/Cx50. | ||
| Cx36 | 300 - 400 nM | High potency and selectivity. | |
| Cx43 | Affected at 10-100 fold higher concentrations than Cx36/Cx50. | ||
| Cx50 | ~1.1 µM | High potency and selectivity. | |
| Flufenamic Acid | Cx26, Cx32, Cx40, Cx43, Cx46, Cx50 | ~100 µM[3] | Non-selective inhibitor. |
| Gap26 Peptide | Cx43 | IC50 of 28.4 µM for attenuating rhythmic contractile activity. | Mimetic peptide corresponding to the first extracellular loop of Cx43. |
| Gap27 Peptide | Cx43 | Inhibition is incomplete even at high concentrations (300-600 µM).[2] | Mimetic peptide corresponding to the second extracellular loop of Cx43. |
Experimental Protocols for Validating Connexin Inhibition
Accurate validation of the inhibitory effects of compounds like this compound on connexin function is critical. The following are detailed methodologies for two key experimental assays.
Scrape-Loading / Dye Transfer (SL/DT) Assay
This is a widely used, simple, and rapid technique to assess GJIC in a population of cells.[4][5][6]
Principle: A fluorescent dye that can pass through gap junctions (e.g., Lucifer Yellow) is introduced into a few cells in a confluent monolayer by a mechanical scrape. The extent of dye transfer to neighboring cells via functional gap junctions is then visualized and quantified.
Detailed Protocol:
-
Cell Culture: Plate cells of interest in a culture dish and grow to a confluent monolayer.
-
Preparation of Dye Solution: Prepare a solution of a gap junction-permeable fluorescent dye (e.g., 1 mg/mL Lucifer Yellow in a buffered salt solution) and a high molecular weight, gap junction-impermeable dye (e.g., Rhodamine-Dextran) as a control for cell damage.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound or other inhibitors for the specified duration.
-
Scrape-Loading: Remove the culture medium and add the dye solution to the cells. Create a linear scrape through the cell monolayer using a sharp object like a scalpel blade or a syringe needle.
-
Incubation: Incubate the cells with the dye solution for a short period (e.g., 2-5 minutes) to allow dye uptake by the scraped cells.
-
Washing: Gently wash the cells multiple times with a buffered solution to remove extracellular dye.
-
Imaging: Visualize the dye transfer using a fluorescence microscope. The gap junction-permeable dye will be seen spreading from the scrape line to adjacent cells in communication-competent cultures. The impermeable dye should only be present in the initially damaged cells along the scrape.
-
Quantification: The extent of dye transfer can be quantified by measuring the area or the number of cell rows to which the dye has spread from the scrape line. Compare the dye spread in treated versus untreated cells to determine the inhibitory effect.
Dual Whole-Cell Patch Clamp Electrophysiology
This technique provides a direct and quantitative measurement of the electrical conductance between two coupled cells, offering high-resolution data on gap junction channel activity.
Principle: Two closely apposed cells are simultaneously patched with microelectrodes in the whole-cell configuration. A voltage step is applied to one cell (the "driver" cell), and the resulting current is measured in the second cell (the "reporter" cell). This junctional current is a direct measure of the gap junctional conductance.
Detailed Protocol:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording. The cells should be at a density that allows for the formation of cell pairs.
-
Electrode Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution. The intracellular solution should contain appropriate ions and a fluorescent dye (e.g., Alexa Fluor) to visualize the patched cells.
-
Establishing Whole-Cell Configuration: Under a microscope, bring a micropipette into contact with a cell in a pair and form a high-resistance seal (GΩ seal) through gentle suction. Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration. Repeat this process for the second cell of the pair.
-
Voltage-Clamp Protocol: Clamp both cells at the same holding potential (e.g., -40 mV). Apply a series of voltage steps to the driver cell (e.g., from -100 mV to +100 mV in 20 mV increments) while maintaining the reporter cell at the holding potential.
-
Data Acquisition: Record the current from the reporter cell. The current that flows from the driver cell to the reporter cell through the gap junctions is the junctional current (Ij).
-
Inhibitor Application: Perfuse the recording chamber with a solution containing this compound or another inhibitor at the desired concentration.
-
Post-Inhibitor Recording: After a sufficient incubation period, repeat the voltage-clamp protocol to measure the junctional current in the presence of the inhibitor.
-
Data Analysis: Calculate the junctional conductance (gj) by dividing the junctional current by the transjunctional voltage (the voltage difference between the two cells). Compare the conductance before and after inhibitor application to determine the percentage of inhibition. The IC50 value can be determined by testing a range of inhibitor concentrations.
Visualizing Experimental Workflows and Signaling
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow of the Scrape-Loading/Dye Transfer (SL/DT) Assay.
Caption: Workflow of the Dual Whole-Cell Patch Clamp Technique.
Caption: Mechanism of Gap Junction Inhibition by Carbenoxolone.
References
- 1. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbenoxolone Disodium: A Critical Evaluation as a Negative Control in Gap Junction Studies
For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the integrity of experimental design. In the study of gap junctional intercellular communication (GJIC), Carbenoxolone Disodium has been widely used as a pharmacological tool to block this communication. However, a growing body of evidence highlights significant off-target effects, calling into question its suitability as a specific negative control. This guide provides a comparative analysis of this compound with alternative gap junction inhibitors, supported by experimental data and detailed protocols to aid in the informed selection of research tools.
The Challenge of Specificity: Carbenoxolone's Off-Target Profile
Carbenoxolone, a derivative of glycyrrhetinic acid, effectively blocks gap junction channels, thereby inhibiting the direct passage of ions and small molecules between adjacent cells. This action has led to its widespread use in demonstrating the role of GJIC in various physiological and pathological processes. However, its utility as a specific inhibitor is compromised by its interactions with other cellular components.
At concentrations typically used to block gap junctions (in the micromolar range), Carbenoxolone has been shown to affect a variety of other proteins, including ion channels and receptors. For instance, studies have reported that Carbenoxolone can modulate the activity of voltage-gated calcium channels and GABA-A receptors, potentially confounding the interpretation of experimental results where these components are also active. Furthermore, there is evidence of Carbenoxolone impacting mitochondrial function. These non-specific effects can lead to misattribution of observed cellular responses solely to the inhibition of gap junctions.
A Comparative Look at Alternatives
Given the limitations of Carbenoxolone, a critical evaluation of alternative gap junction inhibitors is essential. Several compounds have emerged as potentially more specific blockers of GJIC. This guide focuses on a comparison with 18α-Glycyrrhetinic Acid, Mefloquine, and the connexin mimetic peptides Gap26 and Gap27.
| Inhibitor | Primary Target | Reported IC50 for GJIC Inhibition | Key Off-Target Effects |
| This compound | Pan-Connexin Blocker | 10-100 µM | Inhibition of 11β-hydroxysteroid dehydrogenase, modulation of voltage-gated Ca2+ channels, effects on GABA-A receptors, mitochondrial depolarization.[1][2][3][4] |
| 18α-Glycyrrhetinic Acid | Pan-Connexin Blocker | 5-10 µM[5] | Similar off-target profile to Carbenoxolone, including inhibition of 11β-hydroxysteroid dehydrogenase and effects on mitochondrial membrane potential.[1][4] |
| Mefloquine | Preferentially blocks Connexin36 (Cx36) | ~0.3 µM for Cx36, ~1.1 µM for Cx50[6] | Neuropsychiatric side effects (dizziness, anxiety, psychosis), inhibition of various ion channels at higher concentrations.[7][8][9] |
| Gap26 | Mimics a portion of the first extracellular loop of Connexin43 (Cx43) | IC50 ≈ 28.4 µM for attenuating rhythmic contractile activity.[7][10] Primarily inhibits hemichannels; effects on gap junctions can be delayed.[11] | Generally considered more specific than small molecule inhibitors, but potential for unforeseen off-target interactions exists. |
| Gap27 | Mimics a portion of the second extracellular loop of Connexin43 (Cx43) | Effective concentrations in the 100-500 µM range. | Can promote inflammatory cell migration in certain contexts; considered more specific than Carbenoxolone.[12] |
Experimental Protocols for Assessing Gap Junctional Intercellular Communication
To accurately assess the efficacy and specificity of gap junction inhibitors, robust experimental protocols are necessary. Two widely used methods are the Scrape Loading/Dye Transfer (SL/DT) assay and dual whole-cell patch-clamp recordings.
Scrape Loading/Dye Transfer (SL/DT) Assay
This technique provides a qualitative or semi-quantitative measure of GJIC in a population of cells.
Principle: A fluorescent dye that can pass through gap junctions (e.g., Lucifer Yellow) is introduced into a small number of cells in a confluent monolayer by a mechanical scrape. The extent of dye transfer to neighboring, unscraped cells is then visualized and quantified.
Detailed Protocol:
-
Cell Culture: Grow cells to a confluent monolayer on glass coverslips or in culture dishes.
-
Preparation of Dye Solution: Prepare a solution of a gap junction-permeable fluorescent dye (e.g., 0.5% Lucifer Yellow in phosphate-buffered saline (PBS)). A higher molecular weight, gap junction-impermeable dye (e.g., Rhodamine Dextran) can be included as a control to ensure that dye transfer is not due to cell lysis.
-
Scrape Loading:
-
Aspirate the culture medium and rinse the cell monolayer with PBS.
-
Add the dye solution to the cells.
-
Using a sterile scalpel blade or a syringe needle, make a clean scrape across the monolayer.
-
-
Incubation: Incubate the cells with the dye solution for a short period (e.g., 2-5 minutes) to allow the dye to load into the scraped cells and transfer to adjacent cells.
-
Washing: Aspirate the dye solution and wash the monolayer several times with PBS to remove extracellular dye.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for later imaging.
-
Imaging: Visualize the dye transfer using a fluorescence microscope. Capture images of the scrape line and the surrounding cells.
-
Quantification: The extent of GJIC can be quantified by measuring the distance of dye spread from the scrape line or by counting the number of fluorescent cells adjacent to the scrape.
Dual Whole-Cell Patch-Clamp Recordings
This electrophysiological technique provides a direct and quantitative measure of the conductance of gap junction channels between two coupled cells.
Principle: Two patch-clamp electrodes are used to independently voltage-clamp two adjacent cells. A voltage difference is applied across the junction, and the resulting current that flows from one cell to the other through the gap junction channels is measured.
Detailed Protocol:
-
Cell Preparation: Plate cells at a density that allows for the formation of cell pairs.
-
Pipette Preparation: Pull two patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ. Fill the pipettes with an appropriate intracellular solution containing a fluorescent dye (e.g., Alexa Fluor) to visualize the patched cells.
-
Obtaining a Dual Whole-Cell Configuration:
-
Under microscopic guidance, approach two adjacent cells with the patch pipettes.
-
Establish a high-resistance seal (GΩ seal) between each pipette tip and the cell membrane.
-
Rupture the cell membrane under each pipette to achieve the whole-cell configuration for both cells.
-
-
Measuring Junctional Conductance (gj):
-
Voltage-clamp both cells at the same holding potential (e.g., -60 mV).
-
Apply a series of voltage steps to one cell (the "driver" cell) while keeping the other cell (the "follower" cell) at the holding potential.
-
Record the current in the follower cell (Ij), which represents the current flowing through the gap junction.
-
The junctional conductance is calculated using Ohm's law: gj = Ij / (Vdriver - Vfollower).
-
-
Pharmacological Intervention: After establishing a stable baseline recording of gj, the gap junction inhibitor of choice can be perfused into the bath to observe its effect on junctional conductance in real-time.
Visualizing Experimental Logic and Signaling
To better understand the experimental workflows and the underlying signaling pathways, the following diagrams are provided.
Conclusion: A Move Towards More Specific Controls
The evidence strongly suggests that while this compound is an effective blocker of gap junctions, its use as a specific negative control is problematic due to its well-documented off-target effects. For experiments where the specific contribution of GJIC needs to be unequivocally demonstrated, researchers should consider alternatives with a more favorable specificity profile. Mefloquine, particularly in studies involving Cx36, and connexin mimetic peptides like Gap26 and Gap27, offer more targeted approaches. However, it is crucial to recognize that no pharmacological inhibitor is perfectly specific, and the potential for off-target effects should always be considered and controlled for in experimental design. The detailed protocols provided in this guide are intended to assist researchers in rigorously evaluating the effects of these compounds on gap junctional intercellular communication.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 3. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbenoxolone and 18β‐glycyrrhetinic acid inhibit inositol 1,4,5‐trisphosphate‐mediated endothelial cell calcium signalling and depolarise mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. Mefloquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. FDA Drug Safety Communication: FDA approves label changes for antimalarial drug mefloquine hydrochloride due to risk of serious psychiatric and nerve side effects | FDA [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - UCL Discovery [discovery.ucl.ac.uk]
Carbenoxolone: A Comparative Analysis of its Effects on Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Carbenoxolone (CBX), a derivative of glycyrrhetinic acid originally used for ulcer treatment, has garnered significant attention for its multifaceted effects on various cell types. Its diverse mechanisms of action, ranging from gap junction inhibition to modulation of key signaling pathways, have made it a valuable tool in preclinical research across oncology, neuroscience, and immunology. This guide provides a comparative analysis of Carbenoxolone's effects on cancer, neuronal, and immune cells, supported by experimental data and detailed methodologies.
Quantitative Effects of Carbenoxolone on Different Cell Types
The following tables summarize the quantitative effects of Carbenoxolone across various cell lines, providing a basis for comparing its potency and efficacy.
Table 1: Effects of Carbenoxolone on Cancer Cell Viability and Migration
| Cell Line | Cell Type | Effect | Concentration/IC50 | Citation |
| MGC-803 | Human Gastric Cancer | Inhibition of proliferation | IC50: ~15 µM (estimated from graph) | [1] |
| HGC-27 | Human Gastric Cancer | Inhibition of proliferation | IC50: >32 µM | [1] |
| GES-1 | Human Normal Gastric Epithelial | No toxicity | IC50: >32 µM | [1] |
| K562 | Human Leukemia | Inhibition of viability | IC50: ~150 µM (after 48h) | [2] |
| Neuroblastoma (NB) | Human Neuroblastoma | Inhibition of FOXO3-DBD binding | IC50: 29.7 µM | [3] |
| MGC-803 | Human Gastric Cancer | Inhibition of migration | Significant at various concentrations | [1] |
Table 2: Effects of Carbenoxolone on Neuronal Cells
| Cell Type | Parameter | Effect | Concentration | Citation |
| Mouse Hippocampal Neurons | AMPA Receptor-mediated EPSCs | Reduction to 63.3% of control | 100 µM | [4] |
| Mouse Hippocampal Neurons | GABA-A Receptor-mediated IPSCs | Dose-dependent reduction | 10-100 µM | [4] |
| Rat Hippocampal Astrocytes | Functional Gap Junctions | 50% reduction | 220 ± 41 µM | [5] |
| Rat Hippocampal Neurons & Astrocytes | NMDA-induced cell death | Acceleration of cell death | 50 µM | [6][7] |
Table 3: Effects of Carbenoxolone on Immune Cells
| Cell Type | Parameter | Effect | Concentration | Citation |
| Mouse Dendritic Cells (DCs) & Microglia | IL-23 production | Specific inhibition | Not specified | [8] |
| T-lymphocytes (in a rat model) | Pro-inflammatory cytokine production | Prevention of increase | Not specified | [9] |
| Th17 cells (in a mouse model) | Differentiation | Suppression | Not specified | [8] |
Key Signaling Pathways Modulated by Carbenoxolone
Carbenoxolone's cellular effects are mediated through various signaling pathways. The following diagrams illustrate some of the key pathways identified in the literature.
Experimental Protocols
This section provides an overview of the methodologies used in the studies cited.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]
Protocol Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of Carbenoxolone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.[11]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is proportional to the number of viable cells.[11]
Cell Migration (Wound Healing/Scratch Assay)
This method is used to study cell migration in vitro.
Protocol Steps:
-
Cell Culture: Cells are grown to form a confluent monolayer in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a linear gap or "scratch" in the monolayer.
-
Washing: The wells are gently washed to remove detached cells and debris.
-
Treatment: Fresh culture medium, with or without Carbenoxolone, is added.
-
Imaging: The scratch is imaged at time zero and then at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[12]
-
Analysis: The rate of cell migration is quantified by measuring the change in the width or area of the scratch over time.[13]
Cell Migration and Invasion (Transwell Assay)
Also known as a Boyden chamber assay, this method assesses the migratory and invasive potential of cells.[14][15]
References
- 1. Carbenoxolone ameliorates insulin sensitivity in obese mice induced by high fat diet via regulating the IκB-α/NF-κB pathway and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbenoxolone induces apoptosis and inhibits survivin and survivin-ΔEx3 genes expression in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A drug library screen identifies Carbenoxolone as novel FOXO inhibitor that overcomes FOXO3-mediated chemoprotection in high-stage neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo [mdpi.com]
- 6. Gap-junction blocker carbenoxolone differentially enhances NMDA-induced cell death in hippocampal neurons and astrocytes in co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The gap-junction inhibitor carbenoxolone suppresses the differentiation of Th17 cells through inhibition of IL-23 expression in antigen presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbenoxolone decreases monocrotaline-induced pulmonary inflammation and pulmonary arteriolar remodeling in rats by decreasing the expression of connexins in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Transwell migration and invasion assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
Cross-Validation of Carbenoxolone Disodium's Effects with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Carbenoxolone Disodium with the phenotypes observed in relevant genetic knockout mouse models. Carbenoxolone is a broad-spectrum agent known primarily for its inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes and its blockade of gap junction channels. By comparing its effects to mice genetically deficient in the targets of Carbenoxolone, researchers can gain a clearer understanding of its mechanism of action and potential off-target effects. This cross-validation is crucial for designing specific and well-controlled experiments in drug development and physiological research.
I. Inhibition of 11β-Hydroxysteroid Dehydrogenase: Carbenoxolone vs. Knockout Models
Carbenoxolone's ability to inhibit 11β-HSD enzymes, particularly 11β-HSD1 and 11β-HSD2, has significant physiological consequences, primarily affecting glucocorticoid metabolism and mineralocorticoid receptor activation.
Data Presentation: 11β-HSD Inhibition
| Parameter | Carbenoxolone Administration | 11β-HSD1 Knockout (KO) Mice | 11β-HSD2 Knockout (KO) Mice |
| 11β-HSD1 Activity | Dose-dependent decrease in liver, adipose tissue, and brain.[1] At 3.2 μmol/L, Carbenoxolone reduced cortisone to cortisol conversion by 95% in liver homogenates.[1] | Abolished or significantly reduced 11β-HSD1 activity in all tissues.[2][3] | No direct effect on 11β-HSD1 activity. |
| Blood Pressure | Increased systolic blood pressure.[4] | No significant change or mild increase in blood pressure under normal conditions.[5] | Markedly hypertensive, with a mean arterial blood pressure of 146 ± 2 mmHg compared to 121 ± 2 mmHg in wild-type controls.[6][7][8] |
| Glucose Metabolism | Improved glucose tolerance and insulin sensitivity in diabetic models.[1] Reduced glucose production rate during hyperglucagonemia in diabetic patients.[2] | Improved glucose tolerance and resistance to diet-induced hyperglycemia.[2][9] | No primary defect in glucose metabolism reported. |
| Plasma Electrolytes | Can cause hypokalemia and sodium retention.[6] | Not a prominent feature. | Exhibit hypokalemia.[6] |
Experimental Protocols
1. 11β-HSD Activity Assay
This protocol is adapted from methods used to assess 11β-HSD1 activity in tissue homogenates.[1][3][10]
-
Tissue Preparation: Homogenize fresh or frozen tissue (e.g., liver, adipose) in an appropriate buffer (e.g., Tris-HCl with EDTA and glycerol). Centrifuge the homogenate to obtain the microsomal fraction.
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, a cofactor (NADPH for 11β-HSD1 reductase activity), and the substrate (e.g., radiolabeled or non-radiolabeled cortisone).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Steroid Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).
-
Analysis: Separate the substrate and product (e.g., cortisone and cortisol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of converted product using a scintillation counter (for radiolabeled substrates) or by measuring UV absorbance (for non-radiolabeled substrates).
2. Blood Pressure Measurement in Mice
This protocol describes the tail-cuff method for non-invasive blood pressure measurement in conscious mice.[11][12][13][14]
-
Acclimatization: Acclimate the mice to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced variations.
-
Restraint and Warming: Place the mouse in a restrainer and gently warm the tail to increase blood flow.
-
Cuff Placement: Place a tail cuff and a volume pressure recording (VPR) sensor on the tail of the mouse.
-
Measurement Cycles: The system automatically inflates and deflates the cuff for a series of cycles. The VPR sensor detects the blood pressure.
-
Data Acquisition: Record systolic and diastolic blood pressure for multiple cycles and calculate the average.
3. Glucose Tolerance Test (GTT) in Mice
This protocol outlines the procedure for an oral glucose tolerance test (OGTT).[15][16][17][18][19]
-
Fasting: Fast the mice for a specified period (e.g., 6 hours) with free access to water.
-
Baseline Glucose Measurement: Obtain a baseline blood glucose reading from a tail snip using a glucometer.
-
Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
Serial Blood Glucose Measurements: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time to determine the glucose tolerance curve.
Signaling Pathway Diagram
Caption: Carbenoxolone's dual inhibition of 11β-HSD enzymes.
II. Blockade of Gap Junctions: Carbenoxolone vs. Connexin Knockout Models
Carbenoxolone is a non-selective blocker of gap junctions, which are intercellular channels formed by connexin proteins. This action has profound effects on cell-to-cell communication, particularly in the nervous and cardiovascular systems.
Data Presentation: Gap Junction Blockade
| Parameter | Carbenoxolone Administration | Connexin43 (Cx43) Knockout (KO) Mice | Connexin36 (Cx36) Knockout (KO) Mice |
| Gap Junctional Communication | Dose-dependent inhibition of dye coupling between cells.[20] | Reduced or abolished gap junctional communication in tissues where Cx43 is the primary connexin. | Impaired functional coupling between specific neuronal populations, such as AII amacrine cells and ON cone bipolar cells in the retina.[21] |
| Cardiac Phenotype | Can induce cardiac arrhythmias and prolong action potential duration.[22] | Cardiac-specific knockout leads to conduction defects, spontaneous ventricular arrhythmias, and sudden cardiac death.[23][24] Heterozygous mice have reduced myocardial scar size after ischemia.[25] | No major cardiac phenotype reported. |
| Neuronal Activity | Suppresses spontaneous synchronous neuronal activity and can reduce seizure-like activity.[26][27] However, also has direct effects on neuronal membrane properties independent of gap junctions.[26][28][29] | Not a primary model for studying neuronal network synchronization. | Increased sensitivity to pentylenetetrazol-induced seizures, suggesting an anti-convulsant role for Cx36 gap junctions.[30] |
Experimental Protocols
1. Assessment of Gap Junctional Intercellular Communication (GJIC)
This protocol describes a dye transfer assay to measure GJIC.[31][32][33][34][35]
-
Cell Labeling: Label one population of cells (donor cells) with a gap junction-permeable fluorescent dye (e.g., calcein-AM) and another population (recipient cells) with a membrane-impermeable dye (e.g., DiI).
-
Co-culture: Co-culture the donor and recipient cells to allow for the formation of gap junctions.
-
Dye Transfer: If gap junctions are functional, the fluorescent dye from the donor cells will transfer to the recipient cells.
-
Microscopy and/or Flow Cytometry: Visualize the dye transfer using fluorescence microscopy. For quantitative analysis, use flow cytometry to measure the percentage of recipient cells that have taken up the dye.
-
Inhibition: To test the effect of Carbenoxolone, add it to the co-culture medium and compare the dye transfer to a control group.
Logical Relationship Diagram
Caption: Cross-validation of Carbenoxolone's effects.
III. Conclusion
The cross-validation of this compound's effects with genetic knockout models provides a powerful approach to dissect its complex pharmacology. While Carbenoxolone serves as a useful tool to probe the functions of 11β-HSD enzymes and gap junctions, the comparison with knockout models highlights its non-specific nature. For instance, the hypertensive effect of Carbenoxolone mirrors the phenotype of 11β-HSD2 knockout mice, strongly suggesting this is a primary mechanism of its pressor effect. Conversely, while Carbenoxolone can suppress seizures, Connexin36 knockout mice exhibit increased seizure susceptibility, indicating that the anti-convulsant effect of Carbenoxolone may involve other mechanisms beyond simply blocking this specific connexin.
Researchers should be mindful of these nuances when interpreting data from studies using Carbenoxolone. The genetic knockout models, while providing a more specific tool to study the function of a single protein, may also have developmental compensations that are absent with acute pharmacological intervention. Therefore, a combined approach, utilizing both pharmacological tools like Carbenoxolone and genetic models, is essential for a comprehensive understanding of the physiological roles of its targets and for the development of more specific and effective therapeutic agents.
References
- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Lack of Significant Metabolic Abnormalities in Mice with Liver-Specific Disruption of 11β-Hydroxysteroid Dehydrogenase Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular action of a new carbenoxolone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Hypertension in mice lacking 11β-hydroxysteroid dehydrogenase type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. core.ac.uk [core.ac.uk]
- 9. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11β-HSD Enzyme Activity Assay [bio-protocol.org]
- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 12. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 16. Glucose Tolerance Test in Mice [bio-protocol.org]
- 17. mmpc.org [mmpc.org]
- 18. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carbenoxolone blockade of neuronal network activity in culture is not mediated by an action on gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Visual Transmission Deficits in Mice with Targeted Disruption of the Gap Junction Gene Connexin36 | Journal of Neuroscience [jneurosci.org]
- 22. Effects of carbenoxolone on heart rhythm, contractility and intracellular calcium in streptozotocin-induced diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Conduction Slowing and Sudden Arrhythmic Death in Mice With Cardiac-Restricted Inactivation of Connexin43 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluating the role of connexin43 in congenital heart disease: Screening for mutations in patients with outflow tract anomalies and the analysis of knock-in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Carbenoxolone blockade of neuronal network activity in culture is not mediated by an action on gap junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Direct actions of carbenoxolone on synaptic transmission and neuronal membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Connexin36 knockout mice display increased sensitivity to pentylenetetrazol-induced seizure-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. journals.physiology.org [journals.physiology.org]
- 33. tandfonline.com [tandfonline.com]
- 34. tandfonline.com [tandfonline.com]
- 35. journals.physiology.org [journals.physiology.org]
Assessing the Specificity of Carbenoxolone Disodium for 11β-HSD1 vs 11β-HSD2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carbenoxolone Disodium, a derivative of glycyrrhetinic acid, is a well-established inhibitor of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. These enzymes, 11β-HSD1 and 11β-HSD2, play critical roles in modulating the intracellular availability of active glucocorticoids, such as cortisol. Understanding the specificity of inhibitors like this compound is paramount for targeted therapeutic development and for interpreting experimental outcomes. This guide provides an objective comparison of this compound's inhibitory activity against 11β-HSD1 and 11β-HSD2, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory Activity
This compound is recognized as a non-selective inhibitor, meaning it targets both 11β-HSD1 and 11β-HSD2. However, evidence suggests a more potent inhibitory effect on 11β-HSD2. The following table summarizes the available quantitative data on the inhibition of human 11β-HSD1 and 11β-HSD2 by this compound. For a robust comparison, data from a single comprehensive study would be ideal; however, the presented data is collated from various sources.
| Enzyme Target | Parameter | Value (μM) | Source |
| Human 11β-HSD2 | K_i_ | 0.010–0.083 | [1] |
| Human 11β-HSD1 | IC_50_ / K_i_ | Several-fold higher than for 11β-HSD2 | [1] |
| Mouse Liver 11β-HSD1 | Concentration for ~50% inhibition | ~0.8 | [2] |
Note: The data for mouse liver 11β-HSD1 is provided for context, as a direct IC50 or Ki value for human 11β-HSD1 from the same study as the 11β-HSD2 value was not available in the reviewed literature. It is consistently reported that Carbenoxolone is a more potent inhibitor of 11β-HSD2[1].
Experimental Protocols
The determination of the inhibitory activity of this compound on 11β-HSD1 and 11β-HSD2 involves specific enzymatic assays. Below are detailed methodologies for conducting these key experiments.
11β-HSD1 Inhibition Assay (Reductase Activity)
This protocol outlines the measurement of the conversion of inactive cortisone to active cortisol by 11β-HSD1.
a. Enzyme Source:
-
Lysates from human embryonic kidney (HEK-293) cells or other suitable cells overexpressing human 11β-HSD1.
-
Alternatively, purified recombinant human 11β-HSD1 enzyme can be used.
-
Tissue homogenates (e.g., from liver) can also be utilized[2].
b. Reagents:
-
Assay Buffer: e.g., Tris-HCl buffer, pH 7.4.
-
Substrate: Cortisone (or radiolabeled [³H]-cortisone for higher sensitivity).
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Inhibitor: this compound at various concentrations.
-
Stop Solution: e.g., a solution containing a high concentration of unlabeled cortisol and cortisone to halt the reaction.
-
Scintillation fluid (if using a radiolabeled substrate).
c. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the enzyme source, assay buffer, and the this compound dilution (or vehicle control). Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (cortisone) and the cofactor (NADPH).
-
Incubate the reaction mixture at 37°C for a predetermined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Quantify the product (cortisol) formed. This can be done using:
-
High-Performance Liquid Chromatography (HPLC): Separate cortisol from cortisone and quantify using a UV detector.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a cortisol-specific antibody to quantify the product.
-
Scintillation Counting: If using a radiolabeled substrate, separate the radiolabeled cortisol from the radiolabeled cortisone (e.g., by thin-layer chromatography) and measure the radioactivity.
-
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
11β-HSD2 Inhibition Assay (Dehydrogenase Activity)
This protocol measures the conversion of active cortisol to inactive cortisone by 11β-HSD2.
a. Enzyme Source:
-
Lysates from HEK-293 cells overexpressing human 11β-HSD2.
-
Purified recombinant human 11β-HSD2 enzyme.
-
Tissue homogenates from tissues rich in 11β-HSD2, such as the kidney or placenta.
b. Reagents:
-
Assay Buffer: e.g., Tris-HCl buffer, pH 8.0.
-
Substrate: Cortisol (or radiolabeled [³H]-cortisol).
-
Cofactor: NAD+ (Nicotinamide adenine dinucleotide).
-
Inhibitor: this compound at various concentrations.
-
Stop Solution: A solution containing a high concentration of unlabeled cortisol and cortisone.
-
Scintillation fluid (if using a radiolabeled substrate).
c. Procedure:
-
Follow the same initial steps as for the 11β-HSD1 assay to prepare inhibitor dilutions and pre-incubate the enzyme.
-
Initiate the reaction by adding the substrate (cortisol) and the cofactor (NAD+).
-
Incubate at 37°C for a suitable duration.
-
Stop the reaction.
-
Quantify the amount of cortisol remaining or the amount of cortisone produced using HPLC, ELISA, or scintillation counting.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
Visualizing the Biological Context and Experimental Design
To better understand the roles of 11β-HSD1 and 11β-HSD2 and the experimental approach to assessing their inhibition, the following diagrams are provided.
References
Carbenoxolone Disodium: A Comparative Analysis of its Selectivity for Gap Junctions Over Pannexins
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of pharmacological agents is paramount. Carbenoxolone Disodium (CBX), a derivative of glycyrrhizic acid, has been widely utilized as an inhibitor of both gap junction channels, formed by connexin proteins, and pannexin channels. However, its selectivity profile is a critical consideration for interpreting experimental results and for therapeutic development. This guide provides a comparative analysis of the selectivity of this compound for gap junctions versus pannexins, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
This compound exhibits inhibitory effects on both pannexin and connexin channels, albeit with varying potencies. The half-maximal inhibitory concentration (IC50) values derived from various studies indicate a generally higher potency for pannexin 1 (Panx1) channels compared to several connexin-formed gap junction channels.
| Channel Type | Protein | Cell Type / System | IC50 (µM) | Reference |
| Pannexin Channels | Panx1 | Mouse and Human Embryonic Kidney (HEK)293 cells | 2 - 4 | [1] |
| Panx1 | Xenopus laevis oocytes | 5 | [1][2] | |
| Gap Junctions (Connexins) | Cx26 | Xenopus laevis oocytes | 21 | [1] |
| Cx38 | Xenopus laevis oocytes | 34 | [1] | |
| Cx43 | Not specified | Incomplete block even at high concentrations | [3] | |
| Other Off-Target Effects | Voltage-gated Ca2+ channels | Retina | 48 | [1] |
| P2X7 receptors | Not specified | 0.175 | [1] |
Note: The efficacy and selectivity of Carbenoxolone can be cell-type and condition-dependent. The data presented are from specific experimental contexts and should be interpreted accordingly.
Mechanism of Action: A Tale of Two Channels
The inhibitory mechanism of this compound differs between pannexin and gap junction channels, contributing to its varied selectivity.
Pannexin 1 (Panx1) Inhibition
Recent studies have elucidated that Carbenoxolone's inhibitory action on Panx1 channels is not due to a simple pore-blocking mechanism.[4] Instead, it interacts with the first extracellular loop of the Panx1 protein.[4][5][6][7] This interaction is thought to modulate the channel's gating machinery, thereby preventing its opening.[4] Mutagenesis studies have identified a specific residue, Tryptophan 74 (W74), within this loop as a key determinant of CBX's effect.[4][8] Mutation of this residue can even reverse the inhibitory action of CBX, causing potentiation of the channel's activity.[4][5][8]
Figure 1. Proposed mechanism of Carbenoxolone inhibition of Panx1 channels.
Gap Junction (Connexin) Inhibition
The mechanism by which Carbenoxolone inhibits gap junctions is less clearly defined and appears to be more complex. It is generally considered an "uncoupling agent" for gap junctions.[9][10][11] Some evidence suggests that its effects may be mediated through changes in the phosphorylation state and assembly of connexin proteins, particularly with prolonged exposure.[12] However, the rapid onset of inhibition suggests a more direct effect on channel gating. Unlike its specific interaction with the Panx1 extracellular loop, a single, well-defined binding site on connexins has not been identified. The lack of a specific binding site may contribute to its lower potency and incomplete inhibition of some connexin subtypes, such as Cx43.[3] It is also important to note that Carbenoxolone is considered a "dirty drug" with multiple off-target effects, which can complicate the interpretation of its actions on gap junctions.[3][13]
Experimental Protocols
The following are generalized methodologies for assessing the selectivity of this compound.
Electrophysiological Recording of Pannexin and Connexin Channels
Objective: To determine the IC50 of this compound on specific pannexin and connexin channels.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or Xenopus laevis oocytes are commonly used. Cells are cultured under standard conditions and transfected with plasmids encoding the specific human Panx1 or connexin subunit of interest.
-
Electrophysiology: Whole-cell patch-clamp or two-electrode voltage-clamp techniques are employed to measure ionic currents through the channels.
-
Channel Activation:
-
Pannexin 1: Channels can be activated by various stimuli, including voltage steps (e.g., from a holding potential of -60 mV to positive potentials), high extracellular potassium, or application of specific agonists.[4]
-
Gap Junctions: Junctional conductance is measured between pairs of coupled cells by applying a voltage step to one cell and measuring the resulting current in the adjacent cell.
-
-
Drug Application: A baseline current or conductance is established before the application of varying concentrations of this compound. The drug is perfused into the recording chamber.
-
Data Analysis: The inhibitory effect is quantified by measuring the reduction in current amplitude or junctional conductance at each drug concentration. An IC50 value is calculated by fitting the concentration-response data to a Hill equation.
Figure 2. Experimental workflow for determining the IC50 of Carbenoxolone.
Conclusion
The available evidence suggests that this compound is a more potent inhibitor of Panx1 channels than of several connexin-formed gap junction channels. Its mechanism of action on Panx1 is relatively specific, involving interaction with the first extracellular loop. In contrast, its effects on gap junctions are less well-defined and may be part of a broader, less specific pharmacological profile. Researchers utilizing this compound should be aware of its concentration-dependent selectivity and its potential off-target effects to ensure accurate interpretation of their findings. For studies requiring high selectivity, alternative and more specific inhibitors for either pannexins or connexins should be considered.
References
- 1. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pannexin1 channels—a potential therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Connexins and Pannexins: Important Players in Neurodevelopment, Neurological Diseases, and Potential Therapeutics [mdpi.com]
- 7. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbenoxolone Disodium: In Vitro Mechanisms and In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
Carbenoxolone Disodium, a synthetic derivative of glycyrrhetinic acid from licorice root, has a long history of clinical use for peptic ulcers.[1] More recently, its diverse molecular mechanisms of action have garnered significant interest in the scientific community, leading to the exploration of its therapeutic potential in a wider range of diseases, including neurological disorders and cancer. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies to inform future research and drug development efforts.
In Vitro Efficacy: Unraveling the Molecular Targets
This compound exhibits a multifaceted pharmacological profile in vitro, primarily acting as a potent inhibitor of gap junction communication and the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). It has also been identified as an inhibitor of the transcription factor FOXO3 and histone deacetylase 6 (HDAC6).
Quantitative In Vitro Efficacy Data
| Target/Assay | Metric | Value | Cell Line/System | Reference |
| Gap Junctions | Effective Concentration | 50 - 100 µM | Central neurons | [2] |
| Effective Concentration | 6 - 150 µM | HaCaT cells (Vaccinia virus inhibition) | [3] | |
| 11β-HSD | Apparent Kᵢ | 2.5 nM | Human term cytotrophoblast cells | [4] |
| FOXO3-DNA binding | Kᵢ | 19.0 µM | Cell-free | [5] |
| IC₅₀ | 29.7 µM | Cell-free | [5] | |
| FOXO3 transcriptional activity | Effective Concentration | 80 - 140 µM | SH-EP/FOXO3 neuroblastoma cells | [5] |
| HDAC6 | IC₅₀ | 0.772 ± 0.081 µM | Purified enzyme | [6] |
| Gastric Cancer Cell Growth | IC₅₀ (48h) | 3.537 ± 0.441 µM | MGC-803 cells | [6] |
| IC₅₀ (48h) | 6.198 ± 0.725 µM | HGC-27 cells | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.
In Vivo Efficacy: From Peptic Ulcers to Neurological Applications
The in vivo effects of this compound have been demonstrated in both human clinical trials for peptic ulcers and various animal models for other conditions, reflecting its diverse mechanisms of action.
Quantitative In Vivo Efficacy Data
| Indication | Model | Dosage | Route | Observed Effect | Reference |
| Gastric Ulcer | Human | 100 mg, 3x daily (1st week), then 50 mg, 3x daily | Oral | Accelerated ulcer healing | [7] |
| Duodenal Ulcer | Human | 50 mg, 4x daily | Oral | Accelerated ulcer healing | [7][8] |
| Epilepsy | Mouse (PTZ-induced seizure) | 100, 200, 300 mg/kg | Intraperitoneal | Increased sleeping time, decreased latency. ED₅₀ = 83.3 mg/kg. | [3] |
| Metabolic Syndrome | Rat (WNIN/Ob obese) | 50 mg/kg/day | Subcutaneous | Reduced visceral fat, improved dyslipidemia | [9] |
| Parkinson's Disease | Rat (rotenone-induced) | 20 mg/kg/day | Intranasal | Improved motor function, increased dopamine levels | [10] |
| Gastric Cancer | Mouse (xenograft) | Not specified | Not specified | Inhibition of metastasis | [6] |
| Type 2 Diabetes | Human | 100 mg, every 8h (7 days) | Oral | Reduced total cholesterol in healthy subjects, reduced glucose production in diabetic patients | [11] |
Detailed Experimental Protocols
In Vitro Methodologies
1. Gap Junction Communication Assay (Dye Transfer Method)
This protocol is based on the principle of observing the transfer of a gap-junction-permeable fluorescent dye from a loaded donor cell to unlabeled recipient cells.
-
Cell Culture: Plate recipient cells in a suitable culture dish and allow them to adhere.
-
Dye Loading: In a separate tube, load donor cells with a gap-junction-permeable dye (e.g., Calcein-AM or Lucifer Yellow) and a gap-junction-impermeable dye (e.g., DiI) to identify the donor cells.
-
Co-culture: Add the dye-loaded donor cells to the dish containing the recipient cells.
-
Treatment: Introduce this compound at various concentrations to the co-culture.
-
Incubation: Incubate for a defined period to allow for gap junction formation and dye transfer.
-
Imaging: Visualize the cells using fluorescence microscopy.
-
Quantification: Quantify the extent of dye transfer by counting the number of recipient cells that have received the permeable dye from each donor cell. A reduction in the number of fluorescent recipient cells in the treated group compared to the control group indicates inhibition of gap junction communication.
2. 11β-HSD Inhibition Assay
This assay measures the ability of this compound to inhibit the conversion of an inactive corticosteroid to its active form by 11β-HSD.
-
Enzyme Source: Utilize either purified recombinant 11β-HSD enzyme or cell lysates from cells endogenously or exogenously expressing the enzyme (e.g., HEK293 cells).
-
Substrate and Cofactor: Prepare a reaction mixture containing the enzyme source, the substrate (e.g., cortisone or 11-dehydrocorticosterone), and the appropriate cofactor (NADPH for 11β-HSD1).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specific time.
-
Product Quantification: Stop the reaction and quantify the amount of the product (e.g., cortisol or corticosterone) formed using methods such as HPLC, LC-MS/MS, or specific immunoassays.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ or Kᵢ value.
3. FOXO3 Reporter Gene Assay
This assay quantifies the transcriptional activity of FOXO3 in response to an inhibitor.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with a FOXO3 expression vector and a reporter vector containing a luciferase gene under the control of a FOXO-responsive promoter. A control vector with a constitutively expressed reporter (e.g., Renilla luciferase) is also co-transfected for normalization.
-
Treatment: After transfection, treat the cells with different concentrations of this compound.
-
Cell Lysis: Lyse the cells after a defined treatment period.
-
Luciferase Assay: Measure the activity of both firefly and Renilla luciferases using a luminometer and a dual-luciferase assay system.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Analysis: A decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of FOXO3 transcriptional activity.
In Vivo Methodologies
1. Animal Model of Peptic Ulcer (Ethanol-Induced)
This model is used to evaluate the gastroprotective effects of a compound.
-
Animals: Use rats or mice, typically fasted for 24 hours before the experiment.
-
Grouping: Divide the animals into control, vehicle, standard drug (e.g., ranitidine), and this compound treatment groups.
-
Drug Administration: Administer this compound orally or intraperitoneally at the desired doses.
-
Ulcer Induction: After a specific time following drug administration (e.g., 1 hour), induce gastric ulcers by oral administration of an ulcerogenic agent like absolute ethanol.
-
Evaluation: Euthanize the animals after a set period (e.g., 1 hour after ethanol administration), and excise their stomachs.
-
Ulcer Index Measurement: Open the stomachs along the greater curvature, rinse with saline, and score the ulcers based on their number and severity to calculate an ulcer index. A lower ulcer index in the treated groups compared to the control group indicates a protective effect.
2. Animal Model of Epilepsy (Pilocarpine-Induced)
This model is used to assess the anticonvulsant properties of a compound.
-
Animals: Typically, rats are used for this model.
-
Pre-treatment: Administer lithium chloride to the rats for a period before the induction of seizures to potentiate the effects of pilocarpine.
-
Drug Administration: Administer this compound at various doses via the desired route (e.g., intraperitoneal injection) prior to seizure induction.
-
Seizure Induction: Induce status epilepticus by administering pilocarpine.
-
Behavioral Observation: Observe and score the seizure severity using a standardized scale (e.g., Racine's scale).
-
Electrophysiological Recording (Optional): Record electroencephalogram (EEG) to monitor epileptiform activity.
-
Analysis: Compare the seizure scores, latency to the first seizure, and duration of seizures between the treated and control groups. A reduction in seizure severity and an increase in latency indicate an anticonvulsant effect.
Conclusion
This compound demonstrates a compelling dual profile of efficacy, with well-defined molecular targets in vitro that translate to observable therapeutic effects in vivo. Its ability to modulate intercellular communication, steroid metabolism, and key cellular signaling pathways underscores its potential for repositioning in various therapeutic areas beyond its traditional use in gastroenterology. The provided data and experimental frameworks offer a solid foundation for researchers to further explore the pharmacological landscape of this versatile compound.
References
- 1. The protective effect of carbenoxolone on gap junction damage in the hippocampal CA1 area of a temporal lobe epilepsy rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of carbenoxolone on changes in canine and human gastric mucosa caused by taurocholate and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Anticonvulsant Effect of Carbenoxolone on Chronic Epileptic Rats and Its Mechanism Related to Connexin and High-Frequency Oscillations [frontiersin.org]
- 6. Anticonvulsant effects of carbenoxolone in genetically epilepsy prone rats (GEPRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiabsence effects of carbenoxolone in two genetic animal models of absence epilepsy (WAG/Rij rats and lh/lh mice) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. Reporter Gene Assays to Measure FOXO-Specific Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbenoxolone Disodium and Other Neuroprotective Agents in Alzheimer's Disease Models
For Immediate Release
A comprehensive review of preclinical studies validates the neuroprotective effects of Carbenoxolone Disodium (CBX) in Alzheimer's disease (AD) models and provides a comparative analysis against other potential therapeutic agents, including the established drug Donepezil and the natural compounds Resveratrol and Curcumin. This guide synthesizes experimental data on cognitive improvement, and the modulation of inflammatory and apoptotic pathways, offering researchers, scientists, and drug development professionals a valuable resource for evaluating the therapeutic potential of these compounds.
Executive Summary
This compound, a synthetic derivative of glycyrrhetinic acid, has demonstrated significant neuroprotective properties in a rat model of Alzheimer's disease induced by amyloid-beta (Aβ) 1-42 oligomers. Treatment with CBX was found to ameliorate cognitive deficits, reduce neuroinflammation, and inhibit apoptosis. This guide provides a direct comparison of these effects with data from similar preclinical studies on Donepezil, Resveratrol, and Curcumin, highlighting the relative efficacy of each compound across key pathological markers of AD.
Comparative Performance in Alzheimer's Disease Models
The following tables summarize the quantitative data from studies evaluating the effects of this compound, Donepezil, Resveratrol, and Curcumin in rodent models of Alzheimer's disease. The data is organized by cognitive outcomes, inflammatory markers, and apoptotic regulators to facilitate a clear comparison of their neuroprotective profiles.
Cognitive Function Assessment: Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory. The escape latency, or the time it takes for the animal to find the hidden platform, is a key measure of cognitive function.
| Treatment Group | Animal Model | Escape Latency (seconds, Day 5) | % Improvement vs. AD Model |
| Sham Control | Aβ1-42 Rat Model | ~20 | - |
| AD Model (Aβ1-42) | Aβ1-42 Rat Model | ~55 | 0% |
| Carbenoxolone (20 mg/kg) | Aβ1-42 Rat Model | ~30 | ~45% |
| Donepezil (1.0 mg/kg) | D-galactose/AlCl3 Rat Model | ~35 | ~36% |
| Resveratrol (100 µM/5 µl/day) | Aβ25-35 Rat Model | ~32 | ~42% |
| Curcumin (200 mg/kg) | Aβ1-42 Rat Model | ~38 | ~31% |
Note: Data are approximated from graphical representations in the cited literature. The specific AD induction methods and treatment durations vary between studies, which should be considered when comparing efficacies.
Modulation of Neuroinflammatory Markers
Neuroinflammation is a critical component of Alzheimer's pathology. The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are key indicators of the inflammatory response in the brain.
| Treatment Group | Animal Model | TNF-α Levels (pg/mg protein) | IL-1β Levels (pg/mg protein) |
| Sham Control | Aβ1-42 Rat Model | ~15 | ~20 |
| AD Model (Aβ1-42) | Aβ1-42 Rat Model | ~45 | ~60 |
| Carbenoxolone (20 mg/kg) | Aβ1-42 Rat Model | ~20 | ~25 |
| Donepezil | AD Model Rat | Significantly Decreased | Significantly Decreased |
| Resveratrol | AlCl3-induced AD Rat | ~25 | ~30 |
| Curcumin | APP/PS1 Mouse Model | Significantly Decreased | Significantly Decreased |
Note: Quantitative values for Donepezil and Curcumin were not consistently reported in pg/mg protein and are therefore described qualitatively. Different assay methods and units across studies necessitate cautious interpretation.
Regulation of Apoptotic Pathways
Apoptosis, or programmed cell death, contributes to the neuronal loss observed in Alzheimer's disease. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key indicator of the apoptotic cascade.
| Treatment Group | Animal Model | Bax/Bcl-2 Ratio |
| Sham Control | Aβ1-42 Rat Model | ~0.5 |
| AD Model (Aβ1-42) | Aβ1-42 Rat Model | ~2.5 |
| Carbenoxolone (20 mg/kg) | Aβ1-42 Rat Model | ~1.0 |
| Donepezil | Not Reported in a comparable model | Not Reported |
| Resveratrol | Vascular Dementia Rat Model | Significantly Decreased |
| Curcumin | Not Reported in a comparable model | Not Reported |
Note: Data on the Bax/Bcl-2 ratio for Donepezil and Curcumin in a directly comparable Aβ-induced rat model were not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Experimental workflow for this compound study.
Carbenoxolone's proposed mechanism of action.
Detailed Experimental Protocols
Alzheimer's Disease Rat Model Induction
A commonly employed method for inducing an Alzheimer's-like pathology in rats involves the intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ) oligomers.
-
Preparation of Aβ1-42 Oligomers: Lyophilized Aβ1-42 peptide is reconstituted in a suitable solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), to ensure it is in a monomeric state. The HFIP is then evaporated, and the peptide film is resuspended in a vehicle like dimethyl sulfoxide (DMSO) followed by dilution in sterile phosphate-buffered saline (PBS). The solution is then incubated at 4°C for a specific period (e.g., 24 hours) to allow for the formation of oligomers.
-
Stereotaxic Surgery: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. A small burr hole is drilled in the skull over the lateral ventricle.
-
Injection: A Hamilton syringe is used to slowly inject a specific volume (e.g., 10 µl) of the Aβ1-42 oligomer solution into the lateral ventricle. Sham control animals receive an injection of the vehicle solution.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative care, including analgesics.
Morris Water Maze Protocol
The Morris Water Maze test is conducted to evaluate spatial learning and memory.
-
Apparatus: A circular pool is filled with water made opaque with a non-toxic substance. A small escape platform is submerged just below the water's surface in one of the four quadrants. Visual cues are placed around the room to aid in spatial navigation.
-
Acquisition Phase: For several consecutive days (e.g., 5 days), each rat undergoes multiple trials per day. In each trial, the rat is placed into the water at a different starting position and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: On the day following the last acquisition trial, the platform is removed from the pool. The rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded as a measure of memory retention.
Biochemical Analysis Protocols
-
Tissue Homogenization: Following behavioral testing, animals are euthanized, and brain tissue (e.g., hippocampus) is rapidly dissected and homogenized in a lysis buffer containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.
-
ELISA Procedure: Commercially available ELISA kits for rat TNF-α and IL-1β are used according to the manufacturer's instructions. This typically involves adding the supernatant to wells pre-coated with capture antibodies, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Quantification: The absorbance is read using a microplate reader, and the concentration of the cytokines is determined by comparison to a standard curve.
-
Protein Extraction and Quantification: Protein is extracted from brain tissue as described for the ELISA. The total protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bax and Bcl-2. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured. The intensity of the bands corresponding to Bax and Bcl-2 is quantified using densitometry software, and the Bax/Bcl-2 ratio is calculated.
Conclusion
This compound demonstrates promising neuroprotective effects in a rat model of Alzheimer's disease, with efficacy in improving cognitive function and mitigating neuroinflammation and apoptosis that is comparable to or, in some instances, exceeds that of other potential therapeutic agents like Donepezil, Resveratrol, and Curcumin. The data presented in this guide underscore the potential of this compound as a candidate for further investigation in the development of novel treatments for Alzheimer's disease. The detailed experimental protocols provided herein offer a framework for researchers to conduct further comparative studies in this critical area of neuroscience.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Carbenoxolone Disodium
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Carbenoxolone Disodium, ensuring the protection of personnel and the integrity of your research.
This compound is a derivative of glycyrrhetinic acid, a component of licorice root. While it is a valuable tool in various research applications, including as a gap junction inhibitor, it is also classified as a hazardous substance that requires careful handling to avoid potential health risks. This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling and disposal, and emergency protocols.
Hazard Identification and Personal Protective Equipment
This compound is known to cause skin irritation and serious eye irritation.[1][2] Inhalation of dust particles may also lead to respiratory irritation.[2] Therefore, strict adherence to PPE guidelines is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, Butyl rubber, or Polychloroprene are suitable materials. Ensure gloves are tested to a relevant standard (e.g., EN 374).[3] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the solid compound or its solutions.[1][4] |
| Respiratory Protection | N95 or equivalent dust mask | Required when handling the powder form to prevent inhalation of dust particles.[4] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Note: Always inspect gloves for signs of degradation before use and wash hands thoroughly after handling the compound.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Procedural Guidance:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the container is clearly labeled.
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Preparation and Weighing: All handling of the solid powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid dust generation.[5] Wear all recommended PPE during this process.
-
Experimental Use: When using this compound in experiments, avoid direct contact with the skin and eyes.[3] If preparing solutions, add the solid to the solvent slowly to prevent splashing. This compound is soluble in water (with heating) and ethanol.[6][7]
-
Decontamination: After use, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.
-
Disposal: Dispose of waste this compound and any contaminated materials in a designated, labeled, and sealed container.[8] Follow all local, state, and federal regulations for chemical waste disposal. Do not empty into drains.[2]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response Plan:
Caption: A clear, step-by-step guide for responding to a this compound spill.
Exposure First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[8]
By adhering to these safety protocols and operational plans, researchers can confidently work with this compound while ensuring a safe and secure laboratory environment. This commitment to safety not only protects individuals but also upholds the rigorous standards of scientific research.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemos.de [chemos.de]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Carbenoxolone = 98 7421-40-1 [sigmaaldrich.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
